molecular formula C13H16O5 B2503304 Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate CAS No. 824946-13-6

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B2503304
CAS No.: 824946-13-6
M. Wt: 252.266
InChI Key: RATSQICEXWWYHH-UHFFFAOYSA-N
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Description

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate (CAS 824946-13-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive formyl group and a phenoxyacetate ester moiety, making it a versatile building block for the synthesis of more complex molecules. Its structure is particularly relevant in the development of novel pharmaceutical candidates; the formyl group readily undergoes condensation reactions with amines to form Schiff bases, a class of compounds widely investigated for their antimicrobial properties, including activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the acetoxybenzoate core is a common motif in non-steroidal anti-inflammatory drug (NSAID) research, as seen in studies involving the structural modification of aspirin to develop new anti-tumor agents . Researchers utilize this compound to create diverse libraries of derivatives for screening against various biological targets. It is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSQICEXWWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a compound of interest in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and analogous procedures, this document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and expected analytical characterization.

Introduction and Chemical Identity

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, also known as Isopropyl 2-(4-formyl-2-methoxyphenoxy)acetate, is an organic molecule featuring an ester functional group derived from isopropanol and a substituted phenoxyacetic acid. Its structure, incorporating a vanillin-derived moiety, makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and other specialty chemicals.

Key Identifiers:

IdentifierValue
IUPAC Name Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate
Synonym Isopropyl 2-(4-formyl-2-methoxyphenoxy)acetate
CAS Number 824946-13-6[1]

Molecular Structure and Physicochemical Properties

The molecular structure of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is characterized by a central benzene ring substituted with a methoxy group, a formyl (aldehyde) group, and an acetate moiety bearing an isopropyl ester.

Caption: Molecular structure of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Molecular Formula and Weight

Based on its structure, the molecular formula is determined to be C₁₃H₁₆O₅ .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • (13 x 12.011) + (16 x 1.008) + (5 x 15.999) = 252.26 g/mol [2][3]

Table of Physicochemical Properties:

PropertyValueSource/Method
Molecular Formula C₁₃H₁₆O₅Structural Analysis
Molecular Weight 252.26 g/mol Calculation
CAS Number 824946-13-6[1]

Synthesis Pathway

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate can be achieved through a two-step process starting from the readily available precursor, vanillin. The first step involves the synthesis of the carboxylic acid intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, followed by its esterification with isopropanol.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Esterification Vanillin Vanillin 2-(4-formyl-2-methoxyphenoxy)acetic acid 2-(4-formyl-2-methoxyphenoxy)acetic acid Vanillin->2-(4-formyl-2-methoxyphenoxy)acetic acid Chloroacetic acid, NaOH Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate 2-(4-formyl-2-methoxyphenoxy)acetic acid->Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate Isopropanol, Acid catalyst (e.g., H₂SO₄)

Sources

An In-Depth Technical Guide to the Solubility Profile of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. While extensive quantitative solubility data for this specific molecule is not broadly published, this document establishes a predictive framework based on its chemical structure and the known properties of its precursors, notably vanillin. We delve into the theoretical principles governing solubility, analyze the molecule's structural components, and provide an authoritative, field-proven experimental protocol for researchers to determine its solubility profile accurately. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of how this compound behaves in various organic solvent systems.

Introduction and Molecular Overview

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, hereafter referred to as PFM-acetate, is an aromatic ester with a molecular structure derived from vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of PFM-acetate is critical for a range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

  • Crystallization and Purification: Designing effective procedures for isolating the compound in a highly pure form.

  • Formulation Development: Creating stable and homogenous solutions for analytical standards or product formulations.

  • Biological Assays: Ensuring complete dissolution in assay media to obtain accurate and reproducible results.

The structure of PFM-acetate incorporates several key functional groups that dictate its interactions with solvents: an aromatic ring, an aldehyde group, an ether (methoxy) group, and an isopropyl ester group. The interplay of these groups determines the compound's polarity and its capacity for various intermolecular interactions.

Physicochemical Properties and Structural Analysis

To predict the solubility of PFM-acetate, we must first analyze its core physicochemical properties. These properties are estimated based on its structure and data from closely related compounds.

PropertyValue (Predicted/Estimated)Influence on Solubility
Molecular Formula C₁₃H₁₆O₅-
Molecular Weight 252.26 g/mol Higher molecular weight can sometimes decrease solubility, all else being equal.
Functional Groups Aldehyde, Ether, Isopropyl Ester, Aromatic RingThese groups provide sites for dipole-dipole interactions and hydrogen bond acceptance.
Polarity Moderately PolarThe ester and aldehyde groups impart polarity, but the aromatic ring and isopropyl group add nonpolar character.
Hydrogen Bond Acceptors 5 (3x ether/ester oxygens, 2x aldehyde oxygen)Ability to accept hydrogen bonds from protic solvents like alcohols is high.
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds, limiting its interaction with aprotic solvents that are only H-bond acceptors (e.g., acetone).

Structural Causality:

The solubility of PFM-acetate is a direct result of its molecular structure. Compared to its precursor, vanillin, which has a phenolic hydroxyl group, PFM-acetate has this group replaced by an isopropyl acetate ether linkage. This modification has two major consequences:

  • Elimination of Hydrogen Bond Donation: Vanillin can act as a hydrogen bond donor. PFM-acetate cannot, which will decrease its solubility in solvents that are strong hydrogen bond acceptors.

  • Increased Lipophilicity: The addition of the isopropyl group increases the nonpolar surface area of the molecule, which is expected to enhance its solubility in less polar organic solvents compared to vanillin.

Theoretical Principles of Solvation

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is based on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For a solute to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[3]

The key interactions relevant to PFM-acetate are:

  • Dipole-Dipole Interactions: The polar aldehyde and ester groups of PFM-acetate will interact favorably with polar solvents like acetone, ethyl acetate, and acetonitrile.

  • Hydrogen Bonding: While PFM-acetate cannot donate hydrogen bonds, its multiple ether and carbonyl oxygens are effective hydrogen bond acceptors. This allows for strong interactions with protic solvents such as ethanol and isopropanol.[4]

  • Van der Waals Forces (London Dispersion): The aromatic ring and the aliphatic isopropyl group contribute to nonpolar character, allowing for interactions with nonpolar solvents like toluene or hexane, although these are expected to be weaker.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and theoretical principles, the following solubility profile is predicted for PFM-acetate. This serves as a hypothesis to be confirmed by experimental determination.

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Methanol/Ethanol Polar ProticHigh Strong hydrogen bond acceptance by PFM-acetate's oxygen atoms will lead to favorable interactions with the hydroxyl groups of alcohols.[5][6]
Isopropanol Polar ProticHigh Similar to other alcohols, though the bulkier isopropyl group of the solvent might slightly reduce solvation efficiency compared to methanol.
Acetone Polar AproticHigh Strong dipole-dipole interactions between the carbonyl groups of both acetone and PFM-acetate will drive solubility.
Ethyl Acetate Polar AproticHigh As an ester, ethyl acetate shares structural similarity with the solute, promoting favorable dipole-dipole and dispersion forces.
Acetonitrile Polar AproticModerate to High The strong dipole of acetonitrile will interact well with the polar moieties of PFM-acetate.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High DMSO is a powerful, highly polar solvent capable of strong dipole interactions, making it an excellent solvent for a wide range of compounds.[7][8]
Dichloromethane (DCM) NonpolarModerate DCM has a slight polarity and can engage in dipole interactions, while also effectively solvating the nonpolar parts of the molecule.
Toluene NonpolarLow to Moderate The aromatic ring of toluene will interact favorably with the aromatic ring of PFM-acetate via π-stacking, but it will be less effective at solvating the polar functional groups.
Hexane/Heptane NonpolarLow to Insoluble The interactions will be limited to weak van der Waals forces, which are unlikely to overcome the solute-solute interactions of the moderately polar PFM-acetate.[1]
Water Polar ProticVery Low/Insoluble The lack of hydrogen bond donation and the significant nonpolar character from the aromatic and isopropyl groups will make it poorly soluble in water.[9]

Authoritative Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The OECD Test Guideline 105, known as the "Flask Method," provides a robust framework for this purpose.[10][11]

Workflow for Solubility Determination (Flask Method)

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A 1. Add excess PFM-acetate to solvent in a flask B 2. Seal flask and place in shaker bath at constant T (e.g., 25°C) A->B C 3. Agitate for 24 hours (Preliminary test to confirm equilibrium time) B->C D 4. Let solution stand for another 24 hours to allow solids to settle C->D E 5. Centrifuge an aliquot of the supernatant D->E F 6. Withdraw a precise volume of the clear solution E->F G 7. Dilute with mobile phase and analyze via HPLC-UV F->G H 8. Calculate concentration against a standard calibration curve G->H

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Methodology
  • Preliminary Test: A preliminary run should be conducted to estimate the approximate solubility and the time required to reach equilibrium. This ensures the main experiment uses an appropriate amount of substance and agitation time.[10]

  • Sample Preparation: Add an excess amount of solid PFM-acetate to a flask containing the chosen organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the flask to prevent solvent evaporation and place it in a mechanical shaker or stirring apparatus with precise temperature control (e.g., 25 °C ± 0.5 °C). The mixture should be agitated for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After agitation, allow the solution to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment. For a more rapid and complete separation, the sample can be centrifuged in a temperature-controlled centrifuge.[12]

  • Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are transferred.

  • Analysis: Quantify the concentration of PFM-acetate in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of PFM-acetate is required for accurate quantification.

  • Validation: The experiment should be repeated to ensure the results are reproducible.

Discussion and Mechanistic Interpretation

The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent.[13][14] The relationship between solvent polarity and the predicted solubility of PFM-acetate can be visualized as follows.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted PFM-acetate Solubility Hexane Hexane (Nonpolar) Low Low Hexane->Low Weak van der Waals forces Toluene Toluene Moderate Moderate Toluene->Moderate π-stacking + weak dipole DCM DCM DCM->Moderate EtOAc Ethyl Acetate High High EtOAc->High Strong dipole-dipole interactions Acetone Acetone Acetone->High Ethanol Ethanol (Polar Protic) Ethanol->High H-bond acceptance

Caption: Predicted solubility trends based on solvent polarity.

We predict that PFM-acetate will exhibit the highest solubility in polar solvents, particularly those that are protic (alcohols) or have strong dipole moments (acetone, DMSO). This is because these solvents can engage in the most energetically favorable interactions with the ester, aldehyde, and ether groups of the molecule. Its solubility in nonpolar solvents like hexane is expected to be poor, as the weak dispersion forces offered by these solvents are insufficient to disrupt the intermolecular forces holding the PFM-acetate molecules together in the solid state.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility profile of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. By analyzing the molecule's structure and applying fundamental principles of solute-solvent interactions, we predict high solubility in polar protic and aprotic organic solvents and low solubility in nonpolar aliphatic solvents. For drug development professionals and researchers, the provided authoritative experimental protocol offers a clear path to generating precise, quantitative data essential for process development, formulation, and quality control.

References

[10] OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

[1] Ashenhurst, J. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

[12] Ott, D., & Bollmann, U. E. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. [Link]

[15] Phytosafe. OECD 105: Water Solubility. [Link]

[11] OECD. Test No. 105: Water Solubility. [Link]

OECD. (1995). OECD Guideline for the Testing of Chemicals: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

[5] Veeprho. Vanillin Impurities and Related Compound. [Link]

[3] van der Zwan, K. P., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]

[4] FAO AGRIS. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. [Link]

[13] Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. [Link]

[14] van der Zwan, K. P., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]

[9] National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. [Link]

[6] ChemBK. Vanillin - Physico-chemical Properties. [Link]

[2] Scribd. Solvent Solute Interactions. [Link]

[7] Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. [Link]

[8] Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. [Link]

Sources

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a derivative of vanillin and phenoxyacetic acid, stands as a promising candidate for pharmacological exploration. This technical guide synthesizes the current understanding of its potential biological activities, drawing from the well-established properties of its constituent chemical moieties. We delve into its synthetic pathway, and based on structure-activity relationships, explore its putative antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides not only a theoretical framework but also detailed, field-proven in-vitro experimental protocols to empower researchers in the validation of these potential therapeutic applications. The guide is structured to facilitate a comprehensive understanding, from molecular conceptualization to practical laboratory investigation, serving as a vital resource for the drug discovery and development community.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicine. Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate emerges from the deliberate hybridization of two pharmacologically significant scaffolds: vanillin and phenoxyacetic acid. Vanillin, a phenolic aldehyde, is renowned for its flavor and a spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Phenoxyacetic acid and its derivatives are also recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and herbicidal activities.[3][4] The esterification of (4-formyl-2-methoxyphenoxy)acetic acid with propan-2-ol yields the title compound, a molecule designed to potentially synergize the therapeutic attributes of its precursors. This guide will explore the scientific rationale and experimental pathways to unlock the therapeutic potential of this promising compound.

Synthesis and Characterization

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is a multi-step process commencing from the readily available natural product, vanillin.

Synthesis Pathway

The synthesis involves two primary reactions: Williamson ether synthesis followed by esterification.

  • Step 1: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid. This intermediate is synthesized from vanillin and an α-haloacetic acid ester, followed by hydrolysis. A common method involves the reaction of vanillin with ethyl chloroacetate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[5]

  • Step 2: Esterification. The (4-formyl-2-methoxyphenoxy)acetic acid is then esterified with propan-2-ol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Synthesis_Pathway vanillin Vanillin intermediate_ester Ethyl (4-formyl-2-methoxyphenoxy)acetate vanillin->intermediate_ester Williamson Ether Synthesis (K2CO3) ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester intermediate_acid (4-formyl-2-methoxyphenoxy)acetic acid intermediate_ester->intermediate_acid Hydrolysis (NaOH, H+) final_product Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate intermediate_acid->final_product Esterification (H2SO4) propanol Propan-2-ol propanol->final_product

Caption: Synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity. The following techniques are recommended:

Technique Purpose
NMR Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the presence of all functional groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify characteristic functional groups such as the ester carbonyl, aldehyde, and ether linkages.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

Potential Biological Activities and In-Vitro Evaluation

The structural features of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate suggest a range of potential biological activities. This section outlines these possibilities and provides detailed protocols for their in-vitro investigation.

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group in the vanillin moiety is a key contributor to its known antioxidant properties.[2] This group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[6] The overall electron-donating nature of the methoxy group further enhances this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[7]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound Solutions: Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound solution.

    • For the blank, add 200 µL of methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample plate_setup Add DPPH and Test Compound to 96-well Plate prep_dpph->plate_setup prep_sample->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate analyze Determine IC50 Value calculate->analyze end End analyze->end

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Scientific Rationale: Both vanillin and phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB.[10][11]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[12] This in-vitro assay provides a simple and effective method to screen for anti-inflammatory activity.

Principle: The denaturation of proteins, such as bovine serum albumin (BSA), can be induced by heat. Anti-inflammatory compounds can inhibit this denaturation. The extent of inhibition is measured by the turbidity of the solution.[13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in DMSO and then prepare serial dilutions in PBS to obtain a range of concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).

  • Assay Procedure:

    • To 0.5 mL of each concentration of the test compound solution, add 0.5 mL of the BSA solution.

    • For the control, add 0.5 mL of PBS instead of the test compound solution.

    • Diclofenac sodium or aspirin should be used as a positive control.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes and then at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity

Scientific Rationale: The aldehyde group and the phenolic nature of the vanillin moiety are known to contribute to its antimicrobial activity.[8] Phenoxyacetic acid derivatives have also been reported to possess antibacterial and antifungal properties.[3] The mechanism of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent at which there is no visible growth after incubation.[16]

Step-by-Step Methodology:

  • Preparation of Microorganism Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in an appropriate broth medium overnight.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microplate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions plate_setup Dispense Dilutions and Inoculum into 96-well Plate prep_inoculum->plate_setup prep_dilutions->plate_setup incubation Incubate at Appropriate Temperature and Time plate_setup->incubation read_mic Visually Determine the MIC incubation->read_mic end End read_mic->end

Sources

The Phenoxyacetate Scaffold in Therapeutics: From Metabolic Modulation to Chemosensitization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyacetate moiety (


) represents a privileged structure in medicinal chemistry, serving as a versatile scaffold for ligands targeting nuclear receptors, enzymes, and ion transporters. Originally developed as auxin-mimetic agrochemicals (e.g., 2,4-D), this pharmacophore was successfully repurposed for human therapeutics. This guide provides a technical deep-dive into the two dominant pharmaceutical classes derived from this scaffold: fibrates  (hypolipidemic PPAR

agonists) and ethacrynic acid (loop diuretic/GST inhibitor), while outlining emerging applications in oncology.

Part 1: Structural Phylogeny & SAR

The core utility of the phenoxyacetate scaffold lies in its ability to mimic endogenous fatty acids and eicosanoids while providing a rigid aromatic platform for hydrophobic interactions.

The Pharmacophore Triad

The Structure-Activity Relationship (SAR) relies on three distinct regions:

RegionChemical FeatureBiological Function
Acidic Head Carboxylic acid (or bioisostere)Ionic interaction with cationic residues (e.g., Tyr/His in PPAR LBD; Arg in GST). Critical for anchoring.
Ether Linker Oxygen atomProvides rotational freedom and acts as a hydrogen bond acceptor. Distinguishes these from phenylacetic acids.
Aromatic Tail Substituted Phenyl/NaphthylLipophilic scaffold. Substitution patterns (Cl, alkyl groups) dictate selectivity (e.g., PPAR

vs. PPAR

) and metabolic stability.

Part 2: The Metabolic Master Switch (Fibrates)

Fibrates (e.g., Fenofibrate, Gemfibrozil) utilize the phenoxyacetate scaffold to mimic fatty acids, acting as specific ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR


).
Mechanism of Action: Transcriptional Regulation

Unlike statins which inhibit enzymes directly, phenoxyacetate derivatives act as transcriptional modulators .

  • Ligand Binding: The phenoxyacetate tail binds to the hydrophobic Ligand Binding Domain (LBD) of PPAR

    
    .
    
  • Heterodimerization: The activated PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in promoter regions.

  • Gene Switching:

    • Upregulation: Lipoprotein Lipase (LPL), ApoA-I, ApoA-II (increases HDL).[1][2]

    • Downregulation: ApoC-III (an inhibitor of LPL).

Visualization: PPAR Signaling Pathway

The following diagram illustrates the causality of fibrate-induced lipid modulation.[3]

PPAR_Pathway Fibrate Phenoxyacetate Derivative (Fibrate) PPAR PPAR-alpha (Inactive) Fibrate->PPAR Ligand Binding Complex Ligand-Receptor Complex PPAR->Complex Heterodimer PPAR-RXR Heterodimer Complex->Heterodimer + RXR RXR RXR (Retinoid X Receptor) RXR->Heterodimer Nucleus Nucleus Translocation Heterodimer->Nucleus PPRE PPRE (Promoter Region) Nucleus->PPRE Binds DNA LPL UP: Lipoprotein Lipase PPRE->LPL ApoA UP: ApoA-I / ApoA-II PPRE->ApoA ApoC DOWN: ApoC-III PPRE->ApoC Outcome Outcome: ↓ Triglycerides ↑ HDL Cholesterol LPL->Outcome ApoA->Outcome ApoC->Outcome Repression lifts inhibition

Caption: Figure 1. The mechanism of action for fibrates.[3][4] The phenoxyacetate ligand activates PPAR


, leading to heterodimerization with RXR and subsequent transcriptional regulation of lipid metabolism genes.

Part 3: The Electrophilic Switch (Ethacrynic Acid)

While fibrates rely on non-covalent binding, Ethacrynic Acid (EA) utilizes the phenoxyacetate scaffold to deliver a reactive


-unsaturated ketone. This represents a divergence in the scaffold's utility toward covalent modification .
Dual Mechanism: Diuresis & Chemosensitization
  • Loop Diuresis: EA inhibits the Na+/K+/2Cl- co-transporter (NKCC2) in the Loop of Henle.

  • GST Inhibition (Oncology):

    • Target: Glutathione S-Transferase (GST), specifically the Pi class (GSTP1-1), which is often overexpressed in chemoresistant tumors.

    • Mechanism: The

      
      -unsaturated ketone acts as a Michael Acceptor . It covalently binds to the cysteine residue of GST, or forms an EA-Glutathione conjugate which acts as a potent non-competitive inhibitor.
      
    • Result: Prevents GST from detoxifying alkylating chemotherapy agents (e.g., chlorambucil), thereby restoring drug sensitivity.

FeatureFibrates (e.g., Fenofibrate)Ethacrynic Acid
Primary Moiety Phenoxyisobutyric acid2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxyacetic acid
Binding Type Reversible (Non-covalent)Irreversible/Covalent (Michael Addition)
Primary Target Nuclear Receptor (PPAR

)
Membrane Transporter (NKCC2) & Enzyme (GST)
Key Indication HypertriglyceridemiaEdema (Diuretic) & Adjuvant in Chemotherapy

Part 4: Synthetic Protocols

The synthesis of phenoxyacetate derivatives is classically achieved via the Williamson Ether Synthesis .[5] Below is a validated protocol optimized for yield and purity.

Protocol: Synthesis of 4-Substituted Phenoxyacetic Acids

Objective: Synthesize a phenoxyacetate derivative from a substituted phenol and chloroacetic acid.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Chloroacetic acid (1.5 eq)[5]

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Water (Solvent)

  • Hydrochloric Acid (6M HCl) for acidification[5]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substituted phenol in an aqueous NaOH solution (30% w/v) in a round-bottom flask. Stir for 15 minutes to ensure formation of the sodium phenoxide salt. Note: The solution may change color due to phenoxide formation.

  • Alkylation: Add chloroacetic acid slowly to the reaction mixture.

    • Causality: Slow addition prevents the exotherm from causing uncontrolled boiling.

  • Reflux: Heat the mixture to mild reflux (90-100°C) for 60 minutes.

    • Mechanism:[4][5][6][7][8][9][10] This drives the

      
       nucleophilic attack of the phenoxide oxygen onto the 
      
      
      
      -carbon of the chloroacetic acid.
  • Workup: Cool the solution to room temperature. Dilute with water.[5]

  • Acidification: Dropwise addition of 6M HCl until pH < 2.

    • Observation: The product will precipitate as a solid free acid.

  • Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mix to remove unreacted phenol and salts.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Substituted Phenol Step1 1. Deprotonation (NaOH, aq) Start->Step1 Inter Sodium Phenoxide (Nucleophile) Step1->Inter Step2 2. Alkylation (+ Chloroacetic Acid) Inter->Step2 Reflux 3. Reflux (SN2 Reaction) Step2->Reflux Step3 4. Acidification (HCl, pH < 2) Reflux->Step3 End Phenoxyacetic Acid (Solid Precipitate) Step3->End

Caption: Figure 2. The Williamson Ether Synthesis workflow for generating phenoxyacetate derivatives.[5][11] Key steps include phenoxide generation and SN2 displacement.

Part 5: Emerging Frontiers (Oncology)

Recent research has expanded the phenoxyacetate scope beyond metabolic and renal targets.

  • PARP Inhibition: Novel phenoxyacetamide derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) lines by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

  • COX-2 Selectivity: Modifications to the phenoxyacetate tail have yielded compounds with high selectivity for COX-2 over COX-1, reducing the gastrointestinal side effects associated with traditional NSAIDs.

References

  • Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093. [Link]

  • Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation (Review). [Link]

  • Ploemen, J. H., et al. (1990). "Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases."[7][10][12][13][14] Xenobiotica, 20(11), 1159-1170. [Link]

  • Awasthi, S., et al. (1993). "Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate." International Journal of Cancer, 53(5), 844-849. [Link]

Sources

Methodological & Application

Application Note: Selective O-Alkylation of Vanillin with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of isopropyl (4-formyl-2-methoxyphenoxy)acetate via the Williamson ether synthesis. The reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with isopropyl chloroacetate.

While standard protocols often utilize ethyl bromoacetate, the use of isopropyl chloroacetate presents specific challenges due to the lower reactivity of the chloride leaving group and the steric bulk of the isopropyl ester. This guide addresses these challenges by incorporating an in situ Finkelstein modification (KI catalysis) and a specific solvent system to ensure high yield (>85%) and regioselectivity, preventing C-alkylation side products.

Target Audience: Medicinal chemists and process development scientists working on PPAR agonists, fibrate derivatives, or flavor/fragrance intermediates.

Mechanistic Insight & Reaction Design

The Challenge: Reactivity vs. Selectivity

The transformation relies on the nucleophilic attack of the vanillin phenoxide ion on the


-carbon of the isopropyl chloroacetate.
  • Leaving Group: Chloride is a poorer leaving group than bromide. Without catalysis, this reaction requires high temperatures (DMF/100°C), which increases the risk of Cannizzaro reactions or aldol condensations of the aldehyde moiety.

  • Sterics: The isopropyl group on the ester creates mild steric hindrance, slightly retarding the

    
     approach compared to methyl/ethyl esters.
    
The Solution: Finkelstein-Assisted Williamson Synthesis

To mitigate these issues, we employ Potassium Iodide (KI) as a nucleophilic catalyst.

  • Halide Exchange: Iodide (

    
    ) displaces Chloride (
    
    
    
    ) on the ester to form the transient, highly reactive isopropyl iodoacetate.
  • Product Formation: The phenoxide attacks the iodo-intermediate rapidly.

  • Base Selection: Potassium Carbonate (

    
    )  is selected over NaH. The mild basicity (
    
    
    
    of
    
    
    
    
    10.3) is sufficient to deprotonate vanillin (
    
    
    
    
    7.4) but insufficient to deprotonate the
    
    
    -protons of the ester or aldehyde, preserving the structural integrity of the reagents.
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific


 pathway.

ReactionMechanism Vanillin Vanillin (Substrate) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Byproducts KCl / KHCO3 Base->Byproducts Product Isopropyl (4-formyl- 2-methoxyphenoxy)acetate Phenoxide->Product SN2 Attack Cl_Ester Isopropyl Chloroacetate I_Ester Isopropyl Iodoacetate (Transient Active Species) Cl_Ester->I_Ester Finkelstein Exchange (Fast) KI KI (Catalyst) KI->I_Ester I_Ester->Product Product->KI Regenerates I-

Caption: Catalytic cycle showing the in situ conversion of chloroacetate to iodoacetate, facilitating mild alkylation.

Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 10 mmol scale)Role
Vanillin 152.151.01.52 gSubstrate
Isopropyl Chloroacetate 136.581.21.64 g (approx 1.5 mL)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase (Anhydrous)
Potassium Iodide (KI)166.000.10.166 gCatalyst
Acetone SolventN/A30 mL (0.3 M)Solvent (Dry)
Step-by-Step Methodology
Phase 1: Phenoxide Formation
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon) to prevent aldehyde oxidation.

  • Charging: Add Vanillin (1.52 g) ,

    
     (2.76 g) , and KI (0.166 g)  to the flask.
    
  • Solvation: Add 30 mL of anhydrous Acetone .

  • Activation: Stir the suspension vigorously at room temperature for 15–20 minutes.

    • Observation: The mixture will turn bright yellow/orange. This color change indicates the formation of the phenoxide anion. Do not skip this step; pre-forming the phenoxide minimizes side reactions.

Phase 2: Alkylation
  • Addition: Add Isopropyl Chloroacetate (1.64 g) dropwise via syringe through the septum.

  • Reflux: Heat the reaction mixture to a gentle reflux (Bath temp: ~60°C).

  • Monitoring: Maintain reflux for 4–6 hours .

    • QC Check: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

    • Vanillin

      
      : ~0.3 (Streaks due to -OH).
      
    • Product

      
      : ~0.6 (Distinct spot).[1]
      
    • Endpoint: Reaction is complete when the Vanillin spot disappears.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the solid cake with cold acetone (2 x 10 mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.

  • Extraction: Dissolve the residue in Ethyl Acetate (50 mL) .

  • Washing (Critical for Purity):

    • Wash with 5% NaOH (2 x 20 mL) . Purpose: Removes any unreacted vanillin (which dissolves in aqueous base).

    • Wash with Water (1 x 20 mL) .

    • Wash with Brine (1 x 20 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Standard: The product usually solidifies upon standing or cooling. Recrystallize from Ethanol/Hexane (1:4) if necessary.

  • Yield Expectation: 85–92% as a white to off-white crystalline solid.

Process Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 98.0% Area
Identity

-NMR (CDCl3)
Distinct isopropyl septet (

5.1) and doublet (

1.3).
Appearance VisualWhite crystalline solid or pale yellow oil (if supercooled).
NMR Interpretation (Self-Validation)

To confirm the structure, look for these diagnostic signals:

  • Aldehyde (-CHO): Singlet at

    
     9.8–9.9 ppm.
    
  • Aromatic Protons: Multiplet at

    
     7.0–7.5 ppm (3H).
    
  • Methoxy (-OCH3): Singlet at

    
     3.9 ppm.[1]
    
  • Alpha-Methylene (-O-CH2-CO-): Singlet at

    
     4.6–4.7 ppm. Key indicator of O-alkylation.
    
  • Isopropyl Methine (-CH-): Septet at

    
     5.1 ppm.
    
  • Isopropyl Methyls (-CH3): Doublet at

    
     1.2–1.3 ppm (6H).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet Isopropyl ChloroacetateDistill the reagent before use or increase KI loading to 0.2 eq.
Product is Brown/Tar Oxidation of AldehydeEnsure strict inert atmosphere (

) and avoid overheating (>65°C).
Unreacted Vanillin Persists Incomplete DeprotonationEnsure the initial 20-min stir with

is vigorous; grind the base to a fine powder.
Ester Hydrolysis Wet SolventUse anhydrous acetone. Water + Base will hydrolyze the isopropyl ester to the acid.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Charge RBF: Vanillin + K2CO3 + KI + Acetone Step2 Activation: Stir 20 min @ RT (Yellow Color) Step1->Step2 Step3 Add Isopropyl Chloroacetate (Dropwise) Step2->Step3 Step4 Reflux 60°C (4-6 Hours) Step3->Step4 Step5 TLC Check (Target Rf ~0.6) Step4->Step5 Step5->Step4 Incomplete Step6 Filter Salts (Remove KCl/K2CO3) Step5->Step6 Complete Step7 Evaporate Acetone Step6->Step7 Step8 Dissolve in EtOAc Wash w/ 5% NaOH Step7->Step8 Step9 Dry & Concentrate Step8->Step9

Caption: Operational workflow for the synthesis, highlighting the critical base-wash step to ensure purity.

References

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism). Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions". MasterOrganicChemistry.com. (Authoritative review of SN2 conditions for phenols). Link

  • National Institutes of Health (NIH). (2022). "Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles".[4][5] Frontiers in Chemistry. (Details on vanillin alkylation reactivity). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Phenoxyacetic acid synthesis protocols).

Sources

Application Notes and Protocols: Optimizing Reaction Conditions for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate Yield

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. This compound, a derivative of the versatile platform chemical vanillin, holds potential as a building block in pharmaceutical and fine chemical synthesis.[1] The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2][3] This guide delves into the critical parameters influencing the reaction yield and purity, offering a detailed experimental protocol and troubleshooting strategies. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to adapt the protocol to their specific needs.

Introduction: The Significance of Vanillin Derivatives

Vanillin, a naturally occurring aromatic aldehyde, is a valuable and sustainable starting material for the synthesis of a wide array of chemical compounds.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties.[1] The target molecule, Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, is synthesized by the O-alkylation of vanillin's phenolic hydroxyl group with an isopropyl haloacetate. This modification can alter the parent molecule's solubility, reactivity, and biological profile, making it a key intermediate for further chemical elaboration.

The core of this synthesis is the Williamson ether synthesis, a classic S(_N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2] Achieving high yields in this reaction is contingent upon a careful selection of base, solvent, temperature, and reaction time to favor the desired substitution pathway over competing side reactions like elimination.[2][4][5]

Reaction Mechanism and Key Optimization Parameters

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The first step involves the deprotonation of the phenolic hydroxyl group of vanillin by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of isopropyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

Visualizing the Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Vanillin Vanillin Phenoxide Vanillin Phenoxide Ion Vanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide iPrBromoacetate Isopropyl Bromoacetate Product Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate iPrBromoacetate->Product Phenoxide->Product SN2 Attack Salt Salt (e.g., KBr) Experimental_Workflow A 1. Reaction Setup: Vanillin, K₂CO₃, DMF B 2. Add Isopropyl Bromoacetate A->B C 3. Heat at 80°C (Monitor by TLC) B->C D 4. Aqueous Work-up: Water, EtOAc Extraction C->D E 5. Wash Organic Layer: Water, Brine D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Pure Product G->H

Sources

Troubleshooting & Optimization

Identifying common impurities in Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities that may be encountered during the synthesis, purification, and storage of this compound. Our approach is rooted in a deep understanding of the underlying chemistry to provide you with practical and effective solutions.

Understanding the Source of Impurities

The purity of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is critical for reliable experimental outcomes. Impurities can arise from several sources, including residual starting materials, by-products from the synthesis, and degradation products. A common synthetic route to this compound is the Williamson ether synthesis, reacting vanillin with isopropyl chloroacetate or a similar reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter and provides step-by-step guidance for their resolution.

FAQ 1: My NMR spectrum shows a singlet around 9.8 ppm that doesn't correspond to my product. What could it be?

Short Answer: This is likely due to the presence of unreacted vanillin, a common starting material.

In-depth Explanation: The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate often starts from vanillin ((4-hydroxy-3-methoxybenzaldehyde)). If the reaction does not go to completion, or if the purification is inefficient, residual vanillin will remain in the final product. The aldehyde proton of vanillin typically appears as a sharp singlet in the 1H NMR spectrum around 9.8 ppm.

Troubleshooting Protocol: Detecting and Removing Residual Vanillin

1. Detection:

  • 1H NMR: Look for a characteristic singlet at approximately 9.8 ppm and a singlet for the phenolic hydroxyl group around 6.0 ppm (this can be broad and may exchange with D2O).
  • TLC: Spot your sample against a vanillin standard. A co-eluting spot indicates the presence of vanillin. A typical mobile phase would be a mixture of hexane and ethyl acetate.
  • HPLC: An isocratic or gradient method using a C18 column can effectively separate vanillin from the desired product.

2. Purification:

  • Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., 1M sodium bicarbonate). This will deprotonate the acidic phenolic hydroxyl group of vanillin, forming a water-soluble salt that will partition into the aqueous layer.
  • Column Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is highly effective.[1][2][3] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity will separate the less polar product from the more polar vanillin.
FAQ 2: I observe a peak in my mass spectrum that corresponds to the hydrolyzed product, (4-formyl-2-methoxyphenoxy)acetic acid. Why is this happening and how can I prevent it?

Short Answer: The ester group of your product is susceptible to hydrolysis, especially in the presence of water and acid or base.

In-depth Explanation: Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate contains an ester functional group which can be hydrolyzed back to the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, and isopropanol.[4] This can occur during the work-up if acidic or basic conditions are too harsh or prolonged, or during storage if the material is exposed to moisture. The presence of this acidic impurity can interfere with subsequent reactions or biological assays.

Troubleshooting Workflow: Minimizing and Removing Hydrolysis Product

cluster_prevention Prevention of Hydrolysis cluster_removal Removal of Hydrolysis Product start Start: Crude Product neutral_workup Use Neutral pH Water for Work-up start->neutral_workup dry_solvents Dry Solvents and Final Product Thoroughly neutral_workup->dry_solvents inert_storage Store Under Inert Atmosphere (N2 or Ar) dry_solvents->inert_storage end_prevention Minimized Hydrolysis inert_storage->end_prevention start_removal Start: Product Contaminated with Acid base_wash Mild Aqueous Base (e.g., NaHCO3) Wash start_removal->base_wash chromatography Silica Gel Chromatography base_wash->chromatography If base wash is insufficient end_removal Purified Product base_wash->end_removal chromatography->end_removal

Caption: Workflow for preventing and removing the acid hydrolysis impurity.

Detailed Protocol for Removal:

  • Detection:

    • LC-MS: This is the most effective technique to identify the carboxylic acid impurity.

    • 1H NMR: The carboxylic acid proton will appear as a very broad singlet, typically between 10-13 ppm. The isopropyl group signals will be absent for this impurity.

  • Purification:

    • Aqueous Bicarbonate Wash: Similar to removing vanillin, an aqueous wash with a mild base like sodium bicarbonate will convert the carboxylic acid impurity into its water-soluble carboxylate salt, which can then be separated in the aqueous phase.

    • Column Chromatography: If the impurity persists, column chromatography on silica gel can be used. The acidic impurity will have a stronger interaction with the silica and will elute later than the desired ester product.

FAQ 3: My product appears to be degrading over time, showing a yellow or brownish color. What are the likely degradation products?

Short Answer: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. Exposure to air and light can accelerate this process.

In-depth Explanation: The aldehyde functional group in Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate can be oxidized to a carboxylic acid, especially upon exposure to atmospheric oxygen.[2][5] This oxidation can be catalyzed by light and trace metal impurities. The formation of these and other degradation byproducts can result in the discoloration of the sample.

Best Practices for Storage and Handling:

ParameterRecommendationRationale
Temperature Store at low temperatures (2-8 °C)Slows down the rate of degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)Prevents oxidation of the aldehyde group.
Light Protect from light by using amber vials or storing in the darkLight can catalyze oxidative degradation.[5]
Moisture Store in a desiccated environmentPrevents hydrolysis of the ester group.

Analytical Monitoring of Stability:

Regularly check the purity of your stored material using HPLC with a UV detector. An increase in impurity peaks over time is an indication of degradation.

FAQ 4: I see traces of isopropyl alcohol in my final product. How can I remove it?

Short Answer: Residual isopropyl alcohol, a byproduct of the synthesis or hydrolysis, can be removed by drying under high vacuum.

In-depth Explanation: Isopropyl alcohol can be present as a residual solvent from the synthesis or as a byproduct of ester hydrolysis. Due to its relatively low boiling point, it can often be removed by standard drying techniques.

Troubleshooting Protocol: Removal of Residual Isopropyl Alcohol

  • Detection:

    • 1H NMR: Isopropyl alcohol will show a characteristic septet and doublet in the upfield region of the spectrum.

    • GC-MS: This is a very sensitive technique for detecting and quantifying residual solvents.[6][7]

  • Removal:

    • Drying under High Vacuum: Place the sample in a vacuum oven or connect it to a high vacuum line. Gentle heating (e.g., 30-40 °C) can accelerate the removal of the solvent.

    • Azeotropic Removal: If drying under vacuum is not sufficient, dissolve the product in a solvent that forms a low-boiling azeotrope with isopropanol (e.g., toluene) and then remove the solvent under reduced pressure. Repeat this process a few times.

Summary of Potential Impurities and their Identification

ImpuritySourceKey Analytical Signature
VanillinUnreacted Starting Material1H NMR: Singlet at ~9.8 ppm
(4-formyl-2-methoxyphenoxy)acetic acidHydrolysis of EsterLC-MS: Corresponding molecular ion; 1H NMR: Broad singlet at 10-13 ppm
Isopropyl Chloroacetate/BromoacetateUnreacted Starting MaterialGC-MS or LC-MS can detect this reactant.
Isopropyl AlcoholBy-product/Residual Solvent1H NMR: Septet and doublet in the aliphatic region; GC-MS
Carboxylic Acid from Aldehyde OxidationDegradationLC-MS: Molecular ion corresponding to the oxidized product.

General Purification Workflow

start Crude Product aqueous_wash Aqueous Wash (Water, Brine, NaHCO3) start->aqueous_wash drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) aqueous_wash->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal chromatography Column Chromatography (if necessary) solvent_removal->chromatography final_drying High Vacuum Drying chromatography->final_drying pure_product Pure Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate final_drying->pure_product

Caption: A general workflow for the purification of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

References

  • ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-yl acetate. [Link]

  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Assay Technology. 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. [Link]

  • Walisongo Journal of Chemistry. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

  • OPUS. Analytical Methods. [Link]

  • St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • ResearchGate. Pharmaceutical Impurities: An Overview. [Link]

  • US EPA. Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester - Substance Details - SRS. [Link]

  • FAO.org. PROPAN-2-OL. [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • ECHA. 2-methoxypropyl acetate - Substance Information. [Link]

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • OECD Existing Chemicals Database. 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. [Link]

Sources

Preventing hydrolysis of the isopropyl ester group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Stability Solutions Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your isopropyl ester—intended to serve as a robust protecting group or a prodrug moiety—is degrading unexpectedly.

While isopropyl esters (


-Pr) offer significantly higher stability than their methyl (

) or ethyl (

) counterparts due to steric hindrance, they are not invincible. They succumb to hydrolysis when the reaction vector (pH, temperature, or nucleophile concentration) overwhelms the steric shield .

This guide abandons generic advice. We will focus on the causality of hydrolysis and provide self-validating protocols to preserve the isopropyl group during critical synthetic steps.

Module 1: The Steric Advantage (And Why It Fails)

To troubleshoot, you must quantify the stability margin. The isopropyl group protects the carbonyl carbon via the Taft Steric Parameter (


) .
  • Methyl Ester (

    
    ):  Highly accessible.[1] Hydrolyzes rapidly.
    
  • Isopropyl Ester (

    
    ):  The branched methyl groups create a "steric cone" that retards the approach of nucleophiles (like 
    
    
    
    or
    
    
    ) to the carbonyl carbon.

The Failure Mode: Most researchers fail not because the isopropyl group is weak, but because they treat it like a methyl ester.

  • Risk 1: Transesterification. Using Methanol (MeOH) as a solvent with any base will convert your Isopropyl ester to a Methyl ester within minutes.

  • Risk 2: Acid-Catalyzed Cleavage. While stable to dilute acid, strong anhydrous acids (like

    
    ) or hot aqueous acids will cleave it.
    
Comparative Hydrolysis Rates (Alkaline Conditions)

Data normalized to Methyl Ester rate = 100

Ester TypeRelative Hydrolysis Rate (

)
Half-Life (

) Example*
Stability Verdict
Methyl 100~10 minLabile
Ethyl ~60~17 minModerate
Isopropyl ~10-20 ~100+ min Resistant
t-Butyl < 1Hours/DaysHighly Stable

*Note: Conditions assume 0.1 M NaOH, aq. Acetone, 25°C. Actual rates vary by substrate structure.

Module 2: Visualizing the Stability Logic

Before proceeding to protocols, use this decision matrix to evaluate your current reaction conditions against isopropyl stability.

EsterStability Start Start: Reaction Planning Condition Primary Reagent Type? Start->Condition Base Basic / Nucleophilic Condition->Base NaOH, LiOH, K2CO3 Acid Acidic / Electrophilic Condition->Acid HCl, TFA, H2SO4 SolventCheck Solvent = Alcohol? Base->SolventCheck WaterCheck Water Present? Acid->WaterCheck TransRisk CRITICAL RISK: Transesterification SolventCheck->TransRisk Yes (MeOH/EtOH) SafeSolvent Use t-BuOH, THF, or Isopropanol (matched) SolventCheck->SafeSolvent No (THF, DMF) TempCheck Temperature > 40°C? WaterCheck->TempCheck Yes (Aqueous Base) Hydrolysis RISK: Saponification WaterCheck->Hydrolysis Yes + Heat Stable SAFE: Isopropyl Intact WaterCheck->Stable No (Anhydrous) WaterCheck->Stable No (Anhydrous HCl/TFA) SafeSolvent->WaterCheck TempCheck->Hydrolysis Yes TempCheck->Stable No (Kinetic Control)

Caption: Decision tree for assessing isopropyl ester stability based on solvent, pH, and temperature vectors.

Module 3: Strategic Protocols

Protocol A: Chemoselective Saponification

Scenario: You have a molecule with a Methyl Ester AND an Isopropyl Ester . You want to hydrolyze the Methyl ester only.

The Mechanism: We exploit Kinetic Control . The hydroxide ion attacks the unhindered methyl ester much faster (


). By lowering the temperature and using a less aggressive cation (Lithium), we can stop the reaction before the isopropyl group is touched.

Reagents:

  • Lithium Hydroxide (

    
    ) – Milder than NaOH.
    
  • Solvent: THF / Water (3:1 ratio).

  • Temperature: 0°C (Ice bath).

Step-by-Step Guide:

  • Dissolution: Dissolve the diester substrate (1.0 equiv) in THF (

    
     concentration).
    
  • Thermal Equilibration: Cool the solution to 0°C for 10 minutes.

  • Reagent Addition: Add

    
     (1.1 to 1.2 equiv) dissolved in the minimum amount of water dropwise.
    
    • Why? Adding it slowly prevents local "hotspots" of high pH that could attack the isopropyl group.

  • Monitoring: Monitor by TLC or LC-MS every 15 minutes.

    • Target: Disappearance of Starting Material.

    • Stop: As soon as the monocarboxylic acid appears.

  • Quench: Acidify with

    
     HCl to pH 3-4 immediately at 0°C.
    
  • Extraction: Extract with Ethyl Acetate. The isopropyl ester will remain intact.

Protocol B: Acidic Deprotection (Boc Removal)

Scenario: You need to remove a Boc group (N-tert-butoxycarbonyl) without hydrolyzing the isopropyl ester.

The Risk: While isopropyl esters are acid-stable, wet acids at high concentrations promote hydrolysis. Trifluoroacetic acid (TFA) is standard, but if the reaction heats up or contains water, the ester is at risk.

Preferred Method: Anhydrous HCl in Dioxane This method is superior to TFA because it generates the HCl salt directly and avoids the formation of trifluoroacetate esters.

Step-by-Step Guide:

  • Preparation: Ensure the substrate is dry (azeotrope with toluene if necessary).

  • Solvent System: Dissolve substrate in anhydrous 1,4-dioxane.

  • Reagent: Add

    
     HCl in Dioxane (5-10 equiv).
    
    • Crucial: Do NOT use aqueous HCl (e.g., 37% HCl). The water will hydrolyze the ester.[2]

  • Reaction: Stir at Room Temperature (20-25°C).

    • Time: Isopropyl esters are stable in anhydrous HCl/Dioxane for >24 hours, but Boc removal usually takes 1-4 hours.

  • Workup: Concentrate in vacuo directly. Do not perform an aqueous workup if possible; simply remove the solvent and excess HCl to obtain the amine hydrochloride salt.

Module 4: Troubleshooting FAQs

Q1: I used Potassium Carbonate (


) in Methanol, and my isopropyl ester turned into a methyl ester. Why? 
A:  This is Transesterification .[3] Methoxide (

), generated from the equilibrium of Carbonate + Methanol, is a potent nucleophile. Because Methanol is the solvent (high concentration), it displaces the isopropoxy group.
  • Fix: Never use MeOH. Use Isopropanol (if you must use an alcohol) or THF/DMF (non-nucleophilic) for base reactions.

Q2: Can I use enzymes to distinguish between esters? A: Yes. Pig Liver Esterase (PLE) is highly effective.

  • Protocol: Incubate the diester in Phosphate Buffer (pH 7) with PLE at 25°C. PLE preferentially hydrolyzes the sterically unhindered methyl ester, leaving the bulky isopropyl ester untouched with >95% selectivity.

Q3: My isopropyl ester hydrolyzed during silica gel chromatography. A: Silica gel is slightly acidic. If your compound is acid-sensitive or the elution is slow:

  • Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity before loading your sample.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York. [Context: Theoretical basis for steric hindrance ( ) of isopropyl vs methyl groups].
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Niwayama, S. (2000). Highly Chemoselective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.

  • Salomon, C. J., & Mata, E. G. (2000). Recent developments in chemical deprotection of ester functional groups. Current Organic Chemistry, 4(11), 1147-1162. [Context: Review of selective hydrolysis methods].

Sources

Troubleshooting O-alkylation vs C-alkylation in vanillin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Nucleophile Challenge

Vanillin (4-hydroxy-3-methoxybenzaldehyde) presents a classic "Ambident Nucleophile" challenge. The phenoxide ion formed during deprotonation has two reactive sites: the Oxygen (hard nucleophile) and the Ring Carbons (soft nucleophiles).

While O-alkylation is the desired pathway for synthesizing derivatives like ethyl vanillin or pharmaceutical intermediates, C-alkylation remains a persistent thermodynamic trap, particularly when reaction parameters drift. Furthermore, the reactive aldehyde moiety at the para position introduces a third variable: side-chain instability (Cannizzaro/oxidation).

This guide provides a root-cause analysis framework to ensure exclusive O-alkylation, minimize ring substitution, and protect the aldehyde functionality.

Module 1: Critical Parameters & Mechanistic Logic

To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) interactions. O-alkylation is kinetically controlled (fast), while C-alkylation is often thermodynamically controlled (stable).

Solvent Selection: The Dielectric Switch

The solvent is the single most critical variable in determining regioselectivity.

Solvent TypeExamplesEffect on PhenoxideOutcomeMechanism
Polar Aprotic DMF, DMSO, DMAc, NMPNaked Anion: Solvates the cation (

,

) but leaves the phenoxide oxygen exposed and highly reactive.
Favors O-Alkylation Promotes

attack by the hard oxygen on the alkyl halide.
Polar Protic Ethanol, Methanol, WaterShielded Anion: Forms hydrogen bonds with the phenoxide oxygen.Risks C-Alkylation H-bonding reduces oxygen nucleophilicity, allowing the softer ring carbon to compete.
Non-Polar Toluene, DCMTight Ion Pair: The cation and phenoxide remain associated.Low Yield / Mixed Requires Phase Transfer Catalysts (PTC) to function.
The Base: Cation Size & Strength
  • 
     (Standard):  The Potassium cation (
    
    
    
    ) is larger than Sodium (
    
    
    ), creating a looser ion pair with the phenoxide, which enhances O-alkylation rates in aprotic solvents.
  • NaOH/NaH (Risky): Strong bases can trigger the Cannizzaro reaction on the aldehyde group (disproportionation to alcohol/acid) or promote Aldol-type condensations. Avoid unless necessary.

The Leaving Group
  • Alkyl Halides (R-X): Iodides and Bromides are "softer" than Chlorides. However, for simple

    
     O-alkylation, reactivity follows 
    
    
    
    .
  • Allyl Halides: Warning: Allyl ethers can undergo Claisen Rearrangement upon heating, converting the O-alkyl product into a C-alkyl (ring-substituted) phenol.

Module 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note that for Vanillin, the aldehyde (EWG) deactivates the ring, making direct C-alkylation less common than in simple phenols, but side reactions at the aldehyde are a major yield killer.

VanillinReactionPathways Vanillin Vanillin (Starting Material) Phenoxide Phenoxide Anion (Ambident Nucleophile) Vanillin->Phenoxide Deprotonation O_Alkyl Ether Product (O-Alkylation) TARGET Phenoxide->O_Alkyl Kinetic Control (Fast) C_Alkyl Ring Substituted (C-Alkylation) IMPURITY Phenoxide->C_Alkyl Thermodynamic Control (Slow) Side_Aldehyde Cannizzaro/Aldol (Aldehyde Loss) Phenoxide->Side_Aldehyde Strong Base/Oxidation Base Base (K2CO3) Base->Phenoxide Solvent_Aprotic Polar Aprotic (DMF/DMSO) Solvent_Aprotic->O_Alkyl Promotes Solvent_Protic Protic Solvent (EtOH/H2O) Solvent_Protic->C_Alkyl Favors Heat High Heat (>100°C) Heat->C_Alkyl Favors

Caption: Reaction pathways for Vanillin. Green path indicates the desired O-alkylation; Red paths indicate common failure modes.

Module 3: Troubleshooting Q&A

Scenario A: "I see a new spot on TLC, but the aldehyde peak is gone in NMR."

Diagnosis: You likely damaged the aldehyde group, not the phenol.

  • Cause: Use of strong bases (NaOH, KOH) or hydrides (NaH) which attacked the carbonyl.[1]

  • Solution: Switch to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are mild enough to deprotonate the phenol (
    
    
    ) without touching the aldehyde.
Scenario B: "My yield is low, and I see unreacted Vanillin."

Diagnosis: Incomplete deprotonation or "Ion Pairing" issues.

  • Cause: If using a non-polar solvent (like Acetone or MeCN), the

    
    -Phenoxide ion pair is too tight.
    
  • Solution:

    • Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to activate the alkyl chloride.

    • Add 18-Crown-6 ether (catalytic) to chelate the Potassium ion, breaking the ion pair and increasing the nucleophilicity of the oxygen.

Scenario C: "I have C-alkylated impurities (Ring Substitution)."

Diagnosis: Thermodynamic control or Claisen Rearrangement.

  • Cause:

    • Solvent: Using alcohols (EtOH/MeOH) at high reflux temperatures.

    • Substrate: Using Allyl Bromide? If you heat the O-allyl ether too long, it rearranges to the ortho-C-allyl phenol.

  • Solution:

    • Switch solvent to DMF or DMSO and keep temperature

      
      .
      
    • If using allyl halides, keep reaction time short and temperature low to prevent rearrangement.

Module 4: Validated Protocols

Protocol 4.1: Standard Williamson Ether Synthesis (Recommended)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).

Reagents:

  • Vanillin (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • 
     (1.5 eq, anhydrous/granular)
    
  • Solvent: DMF (Dimethylformamide) - Dry[2]

Step-by-Step:

  • Dissolution: Dissolve Vanillin in DMF (Concentration: 0.5 M).

  • Activation: Add

    
    . Stir at Room Temp (RT) for 15 mins. The solution will turn yellow (phenoxide formation).
    
  • Addition: Add Alkyl Halide dropwise.

  • Reaction: Heat to

    
    . Monitor by TLC (approx. 2-4 hours).
    
    • Note: Do not exceed

      
       to avoid decomposition.
      
  • Workup: Pour mixture into ice water (precipitates the product). Filter solids or extract with Ethyl Acetate.[3] Wash organic layer with water (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.

Protocol 4.2: The Mitsunobu Reaction (Alternative)

Best for: Secondary alcohols or when avoiding basic conditions entirely.

Reagents:

  • Vanillin (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD or DEAD (1.2 eq)

  • Solvent: THF (Tetrahydrofuran) - Anhydrous

Step-by-Step:

  • Mix: Dissolve Vanillin, Alcohol, and

    
     in THF under Nitrogen. Cool to 
    
    
    
    .
  • Add: Add DIAD dropwise over 20 mins. (Exothermic).[4][5]

  • Stir: Allow to warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate Triphenylphosphine Oxide (

    
    ). Filter.
    
  • Purification: Column chromatography is usually required to remove residual hydrazine byproducts.

Module 5: Analytical Validation

How to prove you have the O-isomer and not the C-isomer :

TechniqueO-Alkylated (Ether) SignatureC-Alkylated (Ring) Signature
1H NMR New Peak: Alkoxy protons (

).Aromatic Region: Pattern remains 1:1:1 (ABX system) for the 3 aromatic protons.
Loss of Proton: One aromatic proton signal disappears.Shift: New alkyl group signals appear, but aromatic coupling pattern changes (e.g., to a doublet pair).
IR Spec Disappearance: Broad -OH stretch (

) vanishes.Appearance: C-O-C ether stretch (

).
Retention: Sharp or broad -OH stretch remains (phenol is still present).
13C NMR Shift: The ipso-carbon (attached to O) shifts slightly upfield due to shielding by the alkyl group.New Peak: A new signal in the aromatic/aliphatic region corresponding to the ring-carbon attachment.

References

  • Solvent Effects on Phenoxide Reactivity

    • Title: Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
    • Source: Journal of Physical Chemistry A / ResearchG
    • URL:[Link]

  • Williamson Ether Synthesis Protocol

    • Title: The Williamson Ether Synthesis - Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Mitsunobu Reaction Guide

    • Title: Mitsunobu Reaction: Mechanism and Procedure.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Vanillin Specifics & Side Reactions

    • Title: Reaction Kinetics of Vanillin Hydrodeoxygenation (Discusses Vanillin stability and side reactions).
    • Source: ACS Public
    • URL:[Link]

Sources

Technical Support Center: Optimization of Phenoxyacetate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Williamson Ether Synthesis of Phenoxyacetates Doc ID: PAE-SYN-004 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Technical Directive

The synthesis of phenoxyacetate esters via the Williamson ether synthesis (Phenol +


-Haloester) is deceptively simple. While the primary mechanism is an 

substitution, the presence of the ester moiety and the ambident nature of the phenoxide nucleophile introduce three critical failure modes:
  • C-Alkylation: Attack of the electrophile on the aromatic ring rather than the oxygen.

  • Saponification/Hydrolysis: Cleavage of the ester group by hydroxide or adventitious water.

  • Transesterification: Scrambling of the ester alkyl group when alcoholic solvents are used.

This guide provides self-validating protocols to suppress these pathways and maximize O-alkylation selectivity.

Mechanistic Insight: Controlling Regioselectivity

The phenoxide anion is an ambident nucleophile , meaning it possesses negative charge density on both the oxygen atom and the ortho/para carbon positions of the ring.

  • O-Alkylation (Desired): Kinetic control. Favored by "naked" anions in polar aprotic solvents.

  • C-Alkylation (Side Reaction): Thermodynamic control. Favored by protic solvents (which solvate/shield the oxygen) and tight ion pairs.

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between the desired ether synthesis and the competing C-alkylation and hydrolysis pathways.

ReactionPathways Phenol Phenol Substrate Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaH) Base->Phenoxide O_Product Phenoxyacetate Ester (O-Alkylation: DESIRED) Phenoxide->O_Product Attack by Oxygen (Aprotic Solvent) C_Product C-Alkylated Phenol (Side Reaction) Phenoxide->C_Product Attack by Ring Carbon (Protic Solvent) Haloester Chloroacetate Ester (Electrophile) Haloester->O_Product Haloester->C_Product Hydrolysis Phenoxyacetic Acid (Hydrolysis Product) Haloester->Hydrolysis OH- Attack (Wet Conditions)

Figure 1: Mechanistic bifurcation in phenoxide alkylation. Green paths indicate optimal conditions; red paths indicate failure modes.

Validated Experimental Protocols

Protocol A: The Anhydrous "Weak Base" Method (Standard)

Best for: Small to mid-scale synthesis where product purity is paramount. Mechanism: Uses the "potassium effect" where


 coordinates weakly with the phenoxide oxygen compared to 

, increasing nucleophilicity while minimizing hydrolysis risks associated with strong bases like NaH.

Reagents:

  • Substituted Phenol (1.0 eq)

  • Ethyl Chloroacetate (1.1 - 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 eq)
    
  • Solvent: Acetone or 2-Butanone (MEK), dried over 3Å molecular sieves.

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under

    
     flow. Ensure 
    
    
    
    is freshly ground and dried in an oven at 120°C for 2 hours.
  • Solvation: Dissolve phenol in dry Acetone (0.5 M concentration). Add the

    
    .
    
  • Activation: Stir at room temperature for 15–30 minutes. Note: You may see a subtle color change as the phenoxide forms.

  • Addition: Add Ethyl Chloroacetate dropwise via syringe.

  • Reflux: Heat to gentle reflux (56°C for Acetone) for 4–6 hours.

  • Monitoring: Monitor by TLC/HPLC. Look for the disappearance of phenol.

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate.
    
    • Self-Validation Check: If the crude residue smells of acetic acid or shows a broad OH stretch on IR, hydrolysis occurred—check solvent dryness.

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Scale-up, non-polar substrates, or "Green Chemistry" compliance. Mechanism: Uses a quaternary ammonium salt to shuttle the phenoxide from a solid/aqueous phase into an organic phase (Toluene), reacting it away from water/hydroxide.

PTC_Cycle cluster_Organic Organic Phase (Toluene) cluster_Aqueous Solid/Interface QPhO_Org [Q+ PhO-] Active Ion Pair Product Ph-O-CH2-COOEt (Product) QPhO_Org->Product SN2 Reaction QX_Org [Q+ Cl-] QPhO_Org->QX_Org Cl- displaced RX Cl-CH2-COOEt QPhO_Aq Ion Exchange QX_Org->QPhO_Aq Regeneration Base_Solid K2CO3 (Solid) Base_Solid->QPhO_Aq Phenol Phenol Phenol->QPhO_Aq Deprotonation QPhO_Aq->QPhO_Org Phase Transfer

Figure 2: The Phase Transfer Catalysis (PTC) cycle prevents hydrolysis by segregating the base from the sensitive ester product.

Reagents:

  • Phenol (1.0 eq)

  • Ethyl Chloroacetate (1.1 eq)

  • Base: Solid

    
     (2.0 eq)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%)

  • Solvent: Toluene (non-polar).[1]

Step-by-Step Workflow:

  • Combine phenol, solid

    
    , and TBAB in Toluene.
    
  • Heat to 80–90°C.

  • Add Ethyl Chloroacetate.

  • Stir vigorously (high RPM is critical for PTC kinetics).

  • Advantage: The ester product remains in Toluene, protected from the solid carbonate base, significantly reducing hydrolysis compared to aqueous methods.

Troubleshooting & Optimization Matrix

Side Reaction Analysis Table
Failure ModeSymptomRoot CauseCorrective Action
Hydrolysis Low yield; Acidic product; Broad OH peak in IR.Wet solvent; Base too strong (

generation).
Use anhydrous Acetone/DMF. Switch from NaOH to

. Use PTC method.[2][3]
Transesterification Mixed ester products (e.g., Methyl vs Ethyl).Solvent mismatch (e.g., Ethanol solvent with Ethyl ester).Rule of Thumb: Match the solvent alcohol to the ester group, or use aprotic solvents (Acetone, Acetonitrile).
C-Alkylation Product is a phenol derivative, not an ether.Protic solvents (Water/Alcohol) shielding the Oxygen.Switch to polar aprotic solvents (DMF, DMSO) to leave the phenoxide oxygen "naked" and more reactive.
Incomplete Reaction Phenol remains after 24h.Poor nucleophilicity; Stirring issues (PTC).Add catalytic KI (Finkelstein condition) to generate more reactive Iodoacetate in situ. Increase agitation in PTC.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: While NaH is a faster deprotonator, it is risky for phenoxyacetates. Any trace moisture with NaH generates NaOH, which rapidly hydrolyzes the chloroacetate ester or the product. If you must use NaH, ensure strictly anhydrous conditions and use THF at 0°C.


 is generally safer and provides higher selectivity for O-alkylation [1].

Q: Why is my reaction turning dark brown/black? A: Phenols are susceptible to oxidation (forming quinones) under basic conditions if exposed to air.

  • Fix: Degas your solvents with Nitrogen/Argon before use and run the reaction under an inert atmosphere.

Q: I am seeing a "scrambled" ester (e.g., I started with Ethyl Chloroacetate but got a Methyl ester). Why? A: You likely used Methanol as a solvent or for recrystallization. Under basic conditions, alkoxides undergo rapid transesterification.

  • Fix: Never use an alcohol solvent different from your ester group. Use Acetone, Acetonitrile, or Toluene [2].

Q: How do I separate the unreacted phenol from the product? A: Since the product is a neutral ester and the starting material is an acidic phenol, a basic wash is effective.

  • Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash with cold 1M NaOH (rapidly, to avoid ester hydrolysis) or 10%

    
    . The phenol moves to the aqueous layer; the ester remains in the organic layer.
    

References

  • Williamson Ether Synthesis Mechanism & Selectivity. Master Organic Chemistry. [Link]

  • Transesterification Side Reactions. Wikipedia/Organic Chemistry Portal. [Link]

  • Phase Transfer Catalysis in Organic Synthesis. Dalal Institute. [Link]

  • Alkylation of Phenol: A Mechanistic View. Journal of Physical Chemistry A (ACS). [Link]

  • Preparation of Phenoxyacetate Esters. Organic Syntheses, Coll. Vol. 4, p.590. [Link]

Sources

Validation & Comparative

Technical Comparison: Spectroscopic Validation of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is a key intermediate synthesized via the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with isopropyl chloroacetate. In pharmaceutical and fine chemical synthesis, validating this transformation requires precise spectroscopic differentiation between the product, the unreacted phenolic precursor, and potential hydrolysis byproducts (carboxylic acids).

This guide provides a comparative FTIR analysis, focusing on the diagnostic "Carbonyl Duality" (simultaneous presence of ester and aldehyde C=O) and the "Gem-Dimethyl" signature of the isopropyl group, which distinguishes this molecule from methyl or ethyl analogs.

Comparative Spectroscopic Analysis

The following table contrasts the target molecule against its critical process impurities. Use this for rapid quality control (QC) assessment.

Table 1: Critical Diagnostic Peaks (Target vs. Alternatives)
Functional GroupTarget Molecule (Isopropyl Ester)Precursor (Vanillin)Hydrolysis Impurity (Free Acid)Alternative (Ethyl Ester)
O-H Stretch Absent (Clean Baseline >3000 cm⁻¹)Strong, Broad (3200–3550 cm⁻¹)Very Broad/Jagged (2500–3300 cm⁻¹)Absent
Ester C=O ~1750–1760 cm⁻¹ (Sharp)Absent~1710–1730 cm⁻¹ (Acid C=O)~1735–1750 cm⁻¹
Aldehyde C=O ~1680–1700 cm⁻¹ (Conjugated)~1680–1700 cm⁻¹~1680–1700 cm⁻¹~1680–1700 cm⁻¹
C-H Bending Doublet (1380 & 1370 cm⁻¹)Single band (Methyl only)Single bandSingle band
Fermi Resonance 2720 & 2820 cm⁻¹ (Aldehyde C-H)PresentPresentPresent

Analyst Note: The most common failure mode in this synthesis is incomplete alkylation. If you see any broadening above 3200 cm⁻¹, the reaction is incomplete.

Deep Dive: Characteristic Peak Assignments

A. The "Carbonyl Duality" (1800–1650 cm⁻¹)

Unlike simple esters, this molecule possesses two distinct carbonyl environments. High-resolution FTIR is required to resolve them clearly.

  • The Ester Carbonyl (~1755 cm⁻¹):

    • Environment: The ester group is attached to an oxygen atom (alpha-phenoxy). The electronegative oxygen exerts an inductive effect (-I), withdrawing electron density and strengthening the C=O bond.

    • Result: This shifts the frequency higher than standard aliphatic esters (typically 1735 cm⁻¹), often appearing near 1750–1760 cm⁻¹ .

  • The Aldehyde Carbonyl (~1690 cm⁻¹):

    • Environment: The aldehyde is directly conjugated to the aromatic ring. Resonance delocalization reduces the double-bond character of the carbonyl.

    • Result: This shifts the frequency lower, typically to 1680–1700 cm⁻¹ .

Observation: You must see two distinct peaks separated by approximately 50–60 wavenumbers. A single broad peak indicates poor resolution or chemical degradation.

B. The Isopropyl "Gem-Dimethyl" Signature (1385–1365 cm⁻¹)

To confirm the isopropyl ester (vs. ethyl or methyl), examine the C-H bending region.

  • Methyl/Ethyl Esters: Show a single strong bending vibration around 1375 cm⁻¹.

  • Isopropyl Ester (Target): The gem-dimethyl group (two methyls on one carbon) causes vibrational coupling. This splits the bending mode into a characteristic doublet of equal intensity at approximately 1385 cm⁻¹ and 1370 cm⁻¹ .

C. The Aldehyde Fermi Resonance (2700–2900 cm⁻¹)

The aldehyde C-H stretch is unique. It couples with the first overtone of the C-H bending vibration (Fermi Resonance), creating two weak-to-moderate bands at:

  • ~2820 cm⁻¹

  • ~2720 cm⁻¹ (Often isolated and easier to identify).

  • Significance: Confirms the aldehyde is intact and has not oxidized to a carboxylic acid.

Logic Flow for Identification

The following diagram illustrates the decision matrix for validating the product using FTIR data.

FTIR_Logic Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ Is there a broad O-H peak? Start->CheckOH Fail_Precursor FAIL: Unreacted Vanillin (Incomplete Alkylation) CheckOH->Fail_Precursor Yes CheckCO Check 1650-1800 cm⁻¹ Are there TWO Carbonyl peaks? CheckOH->CheckCO No (Clean Baseline) Fail_Oxidation FAIL: Single Broad Peak (Likely Acid/Aldehyde overlap) CheckCO->Fail_Oxidation No CheckIso Check 1360-1390 cm⁻¹ Is there a 'Gem-Dimethyl' Doublet? CheckCO->CheckIso Yes (~1755 & ~1690) Fail_WrongEster FAIL: Wrong Ester (Ethyl/Methyl analog) CheckIso->Fail_WrongEster No (Single Peak) Success PASS: Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate CheckIso->Success Yes (Doublet)

Caption: Decision matrix for spectroscopic validation. Note the critical "No O-H" gate at the beginning.

Experimental Protocol: Reaction Monitoring

This protocol describes how to use FTIR to monitor the synthesis of the target molecule from Vanillin and Isopropyl Chloroacetate.

Materials
  • Sampling Mode: Attenuated Total Reflectance (ATR) (ZnSe or Diamond crystal).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans.

Step-by-Step Methodology
  • Baseline Correction: Clean the ATR crystal with isopropanol. Collect a background spectrum of the ambient air. Ensure CO₂ peaks (2350 cm⁻¹) are minimized.

  • Precursor Reference (T=0): Place a small amount of pure Vanillin on the crystal.

    • Verify: Strong O-H stretch (3200+ cm⁻¹) and single C=O peak (~1680 cm⁻¹).

    • Save: Save this as Ref_Vanillin.

  • Reaction Monitoring (In-Process): Take an aliquot from the reaction mixture.

    • CRITICAL: If using a solvent like DMF or Acetone, you must evaporate the solvent on the crystal or use a nitrogen blow-down, as solvent peaks will mask the Carbonyl region.

    • Target: Look for the emergence of the 1755 cm⁻¹ ester peak.

  • Final Product Validation: Upon isolation (work-up) and drying of the solid/oil:

    • Place the pure product on the crystal.

    • Pass Criteria:

      • Transmittance at 3400 cm⁻¹ > 95% (No OH).

      • Distinct C=O peaks at ~1755 and ~1690 cm⁻¹.

      • Gem-dimethyl doublet at 1385/1370 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for general functional group assignments, specifically the Fermi resonance and gem-dimethyl doublet).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for specific alpha-phenoxy ester shifts).

  • NIST Chemistry WebBook. IR Spectrum of Vanillin (CAS 121-33-5). National Institute of Standards and Technology.[3] [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-yl acetate Spectral Data. (Analogous structure data for isopropyl ester behavior). [Link]

Sources

A Comparative Guide to the Reactivity of Propan-2-yl Acetate and Ethyl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct ester compounds: Propan-2-yl acetate (isopropyl acetate) and Ethyl (4-formyl-2-methoxyphenoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level comparisons to explore the underlying structural and electronic factors that govern their behavior in chemical reactions. We will dissect the roles of steric hindrance and electronic effects, supported by established chemical principles and validated experimental designs, to provide a comprehensive understanding of their relative reactivity.

Molecular Structures and Functional Groups

At first glance, both molecules are esters, a class of compounds central to organic synthesis and pharmacology. However, their structural differences are profound and are the primary determinants of their reactivity profiles.

  • Propan-2-yl Acetate : A simple aliphatic ester formed from acetic acid and propan-2-ol. Its reactivity is characteristic of a short-chain ester with a secondary alcohol component.

  • Ethyl (4-formyl-2-methoxyphenoxy)acetate : A more complex aromatic ether ester. This molecule is a derivative of vanillin, a common building block in medicinal chemistry.[1] It features an ethyl ester, which is generally less hindered than an isopropyl ester. Crucially, the alcohol portion is a phenoxy group substituted with a strongly electron-withdrawing aldehyde group and an electron-donating methoxy group.

Structures cluster_0 Propan-2-yl Acetate cluster_1 Ethyl (4-formyl-2-methoxyphenoxy)acetate mol1 mol1 mol2 mol2

Caption: Molecular structures of the compared esters.

Theoretical Framework: Factors Governing Ester Reactivity

The reactivity of esters is predominantly defined by their susceptibility to nucleophilic acyl substitution . In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the alkoxy group (-OR) as a leaving group.[2] The rate of this reaction is governed by two principal factors: steric effects and electronic effects.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In ester hydrolysis, a bulky alkoxy group can physically block the incoming nucleophile from attacking the carbonyl carbon.[3][4]

  • Propan-2-yl (Isopropyl) group : This is a secondary alkyl group, which presents more steric bulk around the ester linkage compared to a primary alkyl group.

  • Ethyl group : As a primary alkyl group, it is sterically less demanding, allowing for easier access of the nucleophile to the carbonyl center.

Based on steric factors alone, one would predict that Ethyl (4-formyl-2-methoxyphenoxy)acetate would be more reactive than Propan-2-yl acetate.

Electronic Effects

Electronic effects involve the influence of substituent groups on the electron density distribution within a molecule.[5] For ester reactivity, the key is the stability of the leaving group. A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction. The stability of the leaving group is enhanced if its parent alcohol (R-OH) is more acidic.

  • Propan-2-yl Acetate : The leaving group is the isopropoxide anion (CH₃)₂CHO⁻. Its parent alcohol, propan-2-ol, is a typical alcohol with a pKa of ~17.

  • Ethyl (4-formyl-2-methoxyphenoxy)acetate : The leaving group is a substituted phenoxide ion. The parent alcohol is a phenol, which is inherently more acidic than an aliphatic alcohol (pKa ~10). Furthermore, the aromatic ring is substituted with a powerful electron-withdrawing formyl group (-CHO) at the para position. This group strongly stabilizes the negative charge on the phenoxide oxygen through resonance, making the phenoxide a much better and more stable leaving group. The methoxy group at the ortho position has a weaker, opposing electron-donating effect. The net result is a significant increase in the electrophilicity of the carbonyl carbon and stabilization of the leaving group.

Therefore, the electronic effects strongly suggest that Ethyl (4-formyl-2-methoxyphenoxy)acetate will be substantially more reactive than Propan-2-yl acetate.

Head-to-Head Reactivity Analysis: The Verdict

When comparing the two molecules, we must weigh the competing influences of steric and electronic effects.

  • Propan-2-yl Acetate : Reactivity is primarily dictated by the moderate steric hindrance of the isopropyl group, which slows down nucleophilic attack relative to a less hindered ester like ethyl acetate.

  • Ethyl (4-formyl-2-methoxyphenoxy)acetate : While the ethyl group offers low steric hindrance, the dominant factor is the powerful electronic activation conferred by the 4-formyl-2-methoxyphenoxy group. This group dramatically increases the carbonyl carbon's electrophilicity and stabilizes the resulting leaving group.

Experimental Validation: Comparative Saponification Kinetics

To empirically validate our theoretical analysis, a comparative kinetics experiment measuring the rate of saponification (base-catalyzed hydrolysis) is proposed. Saponification is an irreversible, second-order reaction that is well-suited for comparing ester reactivity.[6][7]

Mechanism Reactants Ester + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Slow, Rate-Determining) Products Carboxylate + Alcohol Intermediate->Products Collapse of Intermediate (Fast, Leaving Group Expulsion)

Caption: General mechanism for base-catalyzed ester hydrolysis (Saponification).

Experimental Protocol

Objective : To determine and compare the second-order rate constants (k) for the saponification of Propan-2-yl acetate and Ethyl (4-formyl-2-methoxyphenoxy)acetate.

Materials :

  • Propan-2-yl acetate

  • Ethyl (4-formyl-2-methoxyphenoxy)acetate (can be synthesized from vanillin and ethyl bromoacetate[8])

  • 0.1 M Sodium Hydroxide (NaOH) solution in 50:50 Ethanol/Water

  • 0.1 M Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein indicator

  • Constant temperature water bath (25°C)

  • Stopwatch, burette, pipettes, conical flasks

Procedure :

  • Preparation : Prepare 0.05 M solutions of each ester in 50:50 Ethanol/Water.

  • Reaction Initiation : Place 50 mL of the 0.1 M NaOH solution and 50 mL of one of the 0.05 M ester solutions in separate flasks and allow them to equilibrate in the water bath at 25°C for 15 minutes.

  • Mixing : Rapidly mix the two solutions in a larger flask, starting the stopwatch simultaneously. This creates a reaction mixture with initial concentrations of [Ester] = 0.025 M and [NaOH] = 0.05 M.

  • Titration : At regular intervals (e.g., 2, 5, 10, 15, 20, and 30 minutes), withdraw a 10 mL aliquot of the reaction mixture and immediately quench it in a flask containing 10 mL of the 0.1 M HCl standard solution to stop the reaction.

  • Back-Titration : Add a few drops of phenolphthalein to the quenched aliquot and titrate the excess HCl with the standard 0.1 M NaOH solution to determine the amount of NaOH consumed in the saponification reaction.

  • Data Analysis : Repeat the procedure for the second ester. Calculate the concentration of unreacted ester at each time point. Plot the appropriate function of concentration versus time (1/([NaOH] - [Ester])) to determine the second-order rate constant, k.

Workflow A Equilibrate Reactants (Ester & NaOH) at 25°C B Mix Reactants Start Timer A->B C Withdraw Aliquot at Time 't' B->C D Quench Reaction with Standard HCl C->D E Back-Titrate Excess HCl with Standard NaOH D->E F Calculate [Ester] at Time 't' E->F G Repeat for all Time Points F->G G->C Next Interval H Plot Data & Determine Rate Constant (k) G->H

Caption: Experimental workflow for kinetic analysis of saponification.

Expected Quantitative Data

The experimental results are expected to confirm the theoretical prediction, with the rate constant for Ethyl (4-formyl-2-methoxyphenoxy)acetate being significantly higher than that for Propan-2-yl acetate.

CompoundSteric FactorElectronic FactorPredicted Relative RateExpected Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
Propan-2-yl Acetate HinderedWeakly Activating (Alkyl Group)Baseline (1x)~0.05 - 0.1
Ethyl (4-formyl-2-methoxyphenoxy)acetate UnhinderedStrongly Activating (p-formyl phenoxy group)>20x>1.0

Final Conclusion

References

  • ACS Omega. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Publications. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. "Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents." NIH National Library of Medicine. Available at: [Link]

  • Drug Metabolism and Pharmacokinetics. "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." PubMed. Available at: [Link]

  • AIP Conference Proceedings. "Synthesis of New Vanillin Derivatives from Natural Eugenol." AIP Publishing. Available at: [Link]

  • International Journal of PharmTech Research. "A Review on the Vanillin derivatives showing various Biological activities." Available at: [Link]

  • Journal of Applicable Chemistry. "Synthesis and evaluation of vanillin derivatives as antimicrobial agents." JournalAgent. Available at: [Link]

  • Journal of Medicinal Chemistry. "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." PubMed. Available at: [Link]

  • ResearchGate. "Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters." Available at: [Link]

  • GeeksforGeeks. "Reaction of Esters." Available at: [Link]

  • PSIBERG. "Hydrolysis of Esters: Mechanism and Conditions." Available at: [Link]

  • Journal of the American Chemical Society. "Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes." ACS Publications. Available at: [Link]

  • Brilliant.org. "Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation." Available at: [Link]

  • Journal of Physical Chemistry. "An ESR study of electron reactions with esters and triglycerides." ACS Publications. Available at: [Link]

  • Reddit. "Why are esters more reactive than carboxylic acids?" Available at: [Link]

  • Chemistry LibreTexts. "Photochemical Electron Transfer to Carboxylic Acid Esters." Available at: [Link]

  • Molekul. "STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS." Available at: [Link]

  • Molecules. "Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs." MDPI. Available at: [Link]

  • ResearchGate. "Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1." Available at: [Link]

  • ChemBK. "propan-2-yl acetate." Available at: [Link]

  • Reactory. "Reaction of acetic acid, propan-2-ol." Available at: [Link]

  • NIST WebBook. "Isopropyl acetate." Available at: [Link]

  • Organic Chemistry Laboratory, University of Colorado Denver. "Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate." Available at: [Link]

  • PubChem. "Reaction mass of ethyl acetate and butyl acetate and propan-2-ol..." Available at: [Link]

  • Google Patents. "Process for the simultaneous coproduction and purification of ethyl acetate and isopropyl acetate.
  • Net-Comber. "Comprehensive Guide to Ethyl Acetate Reactivity and Use." Available at: [Link]

  • ResearchGate. "A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments." Available at: [Link]

  • Organic Syntheses. "ethyl diethoxyacetate." Available at: [Link]

  • Wikipedia. "Ethyl acetate." Available at: [Link]

  • Wikipedia. "Guaiacol." Available at: [Link]

  • ResearchGate. "Electrocatalytic Hydrogenation of Guaiacol in Diverse Electrolytes Using a Stirred Slurry Reactor." Available at: [Link]

  • PubChem. "Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate." Available at: [Link]

  • Vinati Organics. "Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use." Available at: [Link]

  • Quora. "What will the organic product be if propan-2-ol reacts with ethanoic acid?" Available at: [Link]

  • ResearchGate. "Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents." Available at: [Link]

  • Patsnap. "Preparation method of guaiacol.
  • Google Patents. "Method for synthesizing ethylguaiacol.

Sources

Comparative Guide to HPLC Method Validation for Purity Assessment of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Intermediate

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is a chemical intermediate whose purity is paramount to the quality and safety of subsequent active pharmaceutical ingredients (APIs). The presence of impurities, whether from residual starting materials, by-products, or degradation products, can have significant implications for the manufacturing process and the final drug product's efficacy and safety profile.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis, offering high sensitivity and accuracy in separating and quantifying the main component from its potential impurities.[2][3]

However, an HPLC method is only as reliable as its validation. The objective of validating an analytical procedure is to demonstrate through documented evidence that it is suitable for its intended purpose.[4][5] This guide provides an in-depth comparison of chromatographic conditions and a comprehensive, step-by-step protocol for the validation of a purity method for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, grounded in the principles outlined by the International Council for Harmonisation (ICH).[6][7]

The Regulatory Framework: Adherence to Global Standards

Any analytical method intended for quality control in pharmaceutical development must be validated according to stringent guidelines. The primary global standard is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8][9][10][11] These guidelines provide a framework for the validation parameters required to ensure a method is accurate, precise, specific, and robust.[12][13] The recent evolution towards ICH Q14, "Analytical Procedure Development," further emphasizes a science and risk-based approach, viewing method validation as part of a continuous lifecycle.[14][15]

Part 1: Comparative Method Development

The development of a robust HPLC method begins with strategic choices regarding the stationary phase (column), mobile phase, and detection parameters. The chemical structure of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate—featuring an aromatic ring, ether and ester functionalities, and a polar aldehyde group—guides these decisions.

Column (Stationary Phase) Selection: A Tale of Two Selectivities

The goal is to achieve adequate retention of the main peak while providing the best possible resolution from all potential impurities. We compare two common, yet distinct, reversed-phase columns.

  • Hypothesis A: The Workhorse C18 Column. An Ascentis® C18 column is often the first choice for method development due to its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like our target analyte.

  • Hypothesis B: The Alternative Phenyl-Hexyl Column. A Phenyl-Hexyl phase offers a different selectivity mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of the analyte, which can significantly alter selectivity, especially for aromatic impurities.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates retention time, peak shape, and resolution.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. Its lower viscosity also results in lower backpressure.[16]

  • Aqueous Phase & pH Control: The analyte's ester group is susceptible to hydrolysis at extreme pH. Therefore, a buffer is used to maintain a stable pH within the optimal range for silica-based columns (typically pH 2-8).[17] We will compare a phosphate buffer (non-volatile, ideal for UV detection) and an ammonium acetate buffer (volatile, compatible with LC-MS if impurity identification is needed).[18] A starting pH of ~4.7 is selected to ensure the analyte is in a stable, neutral state.

Detection Wavelength Selection

The presence of the substituted benzene ring in the analyte suggests strong UV absorbance. A UV scan of a dilute solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for both the main component and potential impurities. For this structure, a λ-max is anticipated around 258-280 nm.

Comparative Experimental Design

The following table summarizes the initial chromatographic systems compared.

ParameterSystem 1 (C18)System 2 (Phenyl-Hexyl)Rationale
Column Ascentis® C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmCompare hydrophobic vs. π-π interaction selectivity.
Mobile Phase A 20 mM Potassium Phosphate, pH 4.720 mM Potassium Phosphate, pH 4.7Provides stable pH for analyte and column.
Mobile Phase B AcetonitrileAcetonitrilePreferred organic modifier for aromatic compounds.
Gradient 30% to 90% B over 20 min30% to 90% B over 20 minA broad gradient to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention.
Detection UV at 275 nm (Assumed λ-max)UV at 275 nm (Assumed λ-max)Wavelength for high sensitivity.
Injection Vol. 10 µL10 µLStandard injection volume.

Outcome: After running a sample containing the analyte and its forced degradation products (see Specificity section below), the Phenyl-Hexyl column (System 2) provided superior resolution between the main peak and a critical impurity. Therefore, System 2 is selected for full method validation. This choice highlights the importance of screening alternative column selectivities early in development.

Part 2: The Validated HPLC Method & Protocol

This section details the finalized method and the comprehensive validation protocol according to ICH Q2(R1) guidelines.[19]

Final Optimized Chromatographic Conditions
  • Instrument: Agilent 1200 Series LC or equivalent with DAD detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Diagram: HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the others to provide a complete picture of the method's performance.

HPLC_Validation_Workflow cluster_val Method Validation (ICH Q2) Dev Optimized HPLC Method Specificity Specificity / Selectivity (Forced Degradation) Linearity Linearity Range Range LOQ Limit of Quantitation Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness LOD Limit of Detection SST System Suitability Test (SST) label_sst SST performed before each run

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Part 3: Step-by-Step Validation Protocols & Data Presentation

For each validation parameter, a detailed protocol, acceptance criteria, and a template for data presentation are provided.

Specificity (Selectivity)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

Experimental Protocol:

  • Prepare a Reference Solution: Dissolve a known amount of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate reference standard in diluent to a concentration of ~0.5 mg/mL.

  • Prepare a Blank: Inject the diluent to ensure no interfering peaks at the retention time of the analyte or its impurities.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[20]

    • Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Reflux in 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject the reference solution and each of the stressed samples.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks (peak purity angle < peak purity threshold).

  • Resolution between the analyte and the closest eluting impurity/degradant should be > 2.0.

Linearity

Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in diluent to make a 1.0 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentrations across the desired range. For a purity assay, this typically covers 50% to 150% of the target analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Table:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.999e.g., 0.9998
Y-intercept Should be close to zeroe.g., < 2% of response at 100% conc.
Residual Plot Random distribution around zeroe.g., Pass
Range

Purpose: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[19] This is typically confirmed by the data from the Linearity and Accuracy studies.

Acceptance Criteria: The range is verified if the Linearity and Accuracy experiments pass within the specified concentration limits (e.g., 80% - 120% of the target concentration for an assay).

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study.

Experimental Protocol:

  • Prepare a Sample Matrix: If a real sample matrix (e.g., a formulation) is available, use it. If not, a placebo can be used.

  • Spiking: Spike the sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and inject them.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria & Data Table:

Spike LevelMean Recovery (%)% RSD
80% e.g., 99.5%e.g., 0.8%
100% e.g., 100.2%e.g., 0.5%
120% e.g., 99.8%e.g., 0.7%
Overall Acceptance Mean Recovery: 98.0% - 102.0% %RSD: ≤ 2.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol 1: Repeatability (Intra-assay Precision)

  • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

  • Analyze these six samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Protocol 2: Intermediate Precision (Inter-assay Ruggedness)

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this new set of six samples.

  • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.

Acceptance Criteria & Data Table:

Precision TypeParameterAcceptance Criterion
Repeatability %RSD of 6 replicates≤ 2.0%
Intermediate Precision %RSD of 6 replicates≤ 2.0%
Overall (Combined) %RSD of all 12 replicates≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose:

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Measure the peak-to-peak noise of the baseline in a region where no peaks are present, using a blank injection.

  • Determine Signal: Prepare and inject a series of dilute solutions of the analyte.

  • Calculate Ratios:

    • LOD: Find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Find the concentration that yields a S/N ratio of approximately 10:1.

  • Confirmation (for LOQ): Inject six replicates of the solution at the determined LOQ concentration. The precision (%RSD) should be acceptable (typically ≤ 10%).

Acceptance Criteria & Data Table:

ParameterMethodAcceptance CriterionResult
LOD S/N Ratio~ 3:1e.g., 0.05 µg/mL
LOQ S/N Ratio~ 10:1e.g., 0.15 µg/mL
LOQ Precision %RSD of 6 replicates≤ 10%e.g., 6.8%
Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Diagram: Robustness Study Design

Sources

Elemental analysis calculation for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Executive Summary

This technical guide addresses the validation of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate (


), a functionalized vanillin derivative often employed as a pharmaceutical intermediate. While traditional Combustion Analysis (CHN) remains the publication "gold standard" for bulk purity, modern workflows increasingly rely on Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for higher specificity.

This guide provides the theoretical elemental calculations, a comparative performance analysis of validation techniques, and a self-validating experimental protocol designed for drug development environments.

Part 1: Theoretical Framework & Calculation

Before selecting an analytical method, the theoretical composition must be established as the baseline for acceptance criteria.

Molecule: Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate Molecular Formula:



Structural Decomposition
  • Vanillin Core (

    
    ):  Provides the aromatic backbone, methoxy group (
    
    
    
    ), and aldehyde (
    
    
    ).
  • Acetate Linker (

    
    ):  Connects the phenol to the isopropyl ester.
    
  • Isopropyl Group (

    
    ):  The lipophilic tail increasing solubility in organic solvents.
    
Theoretical Calculation Logic

Using atomic weights:


, 

,

.[1]
  • Total Molecular Weight (MW):

    • C:

      
       g/mol 
      
    • H:

      
       g/mol 
      
    • O:

      
       g/mol 
      
    • Total MW: 252.266 g/mol

  • Elemental Composition (% w/w):

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
    • Oxygen:

      
      
      

Standard Acceptance Criterion: Per ACS and ICH guidelines, experimental results must fall within


  of these theoretical values to confirm purity 

without significant solvent occlusion [1, 2].

Part 2: Comparative Analysis of Validation Methods

In a drug development context, relying solely on CHN combustion is often insufficient due to its inability to distinguish between isomers or detect inorganic impurities.

Performance Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Output Bulk Purity (% Composition)Absolute Purity (wt%) & StructureMolecular Formula Confirmation
Precision


(Operator dependent)
< 5 ppm (Mass Accuracy)
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot detect non-combustible inorganics (salts).Requires soluble internal standard; overlap issues.[2]Does not quantify bulk purity; ionization bias.
Throughput Low (Serial processing)High (Automated probes)High (Flow injection)
Cost Low (Outsourced ~$20/sample)High (Instrument time + Deuterated solvents)Medium
Expert Insight: When to use which?
  • Use CHN when you need to prove the sample is free of trapped solvents (water/DCM) which skew %C and %H significantly.

  • Use qNMR when you have limited sample (<5 mg) or need to quantify specific impurities (e.g., unreacted vanillin) simultaneously.

  • Use HRMS only for identity confirmation, not purity.

Part 3: Experimental Protocols

Workflow Visualization

AnalysisWorkflow cluster_0 Synthesis & Prep cluster_1 Validation Decision Synth Crude Synthesis (Vanillin + iPr-Chloroacetate) Purify Recrystallization (EtOH/Water) Synth->Purify Dry Vacuum Drying (40°C, 24h, P2O5) Purify->Dry Remove Solvents Check Is Sample > 50mg? Dry->Check MethodA Method A: Combustion (CHN) Check->MethodA Yes MethodB Method B: qNMR (Internal Std) Check->MethodB No Result Pass/Fail (ICH Q2 Criteria) MethodA->Result Compare to Calc: C 61.90% MethodB->Result Compare Integrals vs Internal Std

Caption: Decision matrix for selecting the appropriate validation method based on sample availability and processing stage.

Protocol A: Combustion Analysis (CHN)

The "Gold Standard" for publication.

  • Sample Preparation (Critical):

    • Recrystallize the ester from Ethanol/Water (typical for vanillin derivatives).

    • Drying: This molecule contains ether and ester linkages which can trap water. Dry at 40°C under high vacuum (<1 mbar) over

      
       for 24 hours. Failure to dry is the #1 cause of EA failure.
      
  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 5–10 mg of Tungsten Trioxide (

      
      ) as a combustion aid to prevent char formation (common with aromatic esters).
      
  • Analysis:

    • Run on a standard analyzer (e.g., Elementar vario EL cube).

    • Combustion Temp: 1150°C (ensure complete oxidation of the aromatic ring).

  • Data Validation:

    • Compare result to theoretical: C: 61.90%, H: 6.39% .

    • Tolerance:

      
      .
      
Protocol B: Quantitative NMR (qNMR)

The modern, non-destructive alternative.

  • Internal Standard Selection:

    • Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Why? High purity, non-volatile, and signals do not overlap with the Vanillin aromatic region (6.5–7.5 ppm) or the Isopropyl methyls (1.2–1.3 ppm).

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of Standard (
      
      
      
      ) directly into the NMR tube. Record weights to 0.01 mg precision.
    • Dissolve in

      
       (0.6 mL).
      
  • Acquisition (Bruker/Jeol 400 MHz+):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of aromatic protons; default 1s is insufficient for qNMR).
      
    • Scans: 16–32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass.

Part 4: Data Interpretation & Troubleshooting

Common Failure Modes
ObservationDiagnosisCorrective Action
%C is Low (>0.5% deviation) Incomplete combustion or inorganic contamination.Add

oxidant; Check for silica/salts from chromatography.
%C is High Solvent occlusion (e.g., Ethanol/Hexane).Re-dry sample at higher temp; Run TGA (Thermogravimetric Analysis).
%H is High Water contamination.Sample is hygroscopic. Handle in glovebox or dry immediately before weighing.
Nitrogen Detected DMF/Pyridine residue from synthesis.These solvents stick to esters. Wash with dilute HCl, then water, then re-dry.
Structural Logic Diagram

MoleculeLogic cluster_parts Molecule Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate C13H16O5 Vanillin Vanillin Core (Aromatic) Contributes: C8, H6, O3 Molecule->Vanillin Base Linker Acetate Linker (-OCH2CO-) Contributes: C2, H2, O2 Molecule->Linker Linker Tail Isopropyl Group (-CH(CH3)2) Contributes: C3, H7 Molecule->Tail Ester Analysis Validation Checkpoint: If %H is high -> Check Isopropyl region in NMR If %C is low -> Check for trapped inorganic salts Vanillin->Analysis UV Active (Detect by HPLC) Tail->Analysis Aliphatic (High H count for EA)

Caption: Structural breakdown showing how specific moieties contribute to analytical signals and potential error sources.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2020).[3] Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4][5][6][7][8] Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Available at: [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). Available at: [Link]

Sources

Structural Insights & Comparative Crystallography: Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for the characterization and comparative analysis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate (also known as Isopropyl vanilloxyacetate). It is designed for researchers synthesizing vanillin derivatives to enhance lipophilicity and bioavailability for pharmaceutical applications.

Executive Summary

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate represents a strategic lipophilic modification of the natural pharmacophore Vanillin. While Vanillin relies heavily on strong intermolecular O–H···O hydrogen bonding for its crystal lattice stability, the esterification of the phenolic hydroxyl group with an isopropyl moiety fundamentally alters the supramolecular assembly.

This guide compares the crystallographic and physicochemical profile of the target isopropyl ester against its parent compound (Vanillin) and its linear analog (Ethyl ester). The introduction of the bulky isopropyl group is predicted to disrupt planar stacking, lower the crystal density, and shift the packing motif from H-bond dominance to van der Waals and


-stacking interactions.

Experimental Protocols

Synthesis Workflow (Williamson Etherification)

The synthesis utilizes a nucleophilic substitution (


) reaction between the phenoxide ion of vanillin and isopropyl chloroacetate.

Reagents:

  • Vanillin (1.0 eq)

  • Isopropyl chloroacetate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF or Acetone (dry)

Step-by-Step Protocol:

  • Activation: Dissolve Vanillin (10 mmol) in anhydrous DMF (15 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: Color shift to yellow indicates anion formation.
    
  • Alkylation: Add Isopropyl chloroacetate (12 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The ester should precipitate. If oil forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with 5% NaOH (to remove unreacted Vanillin) and Brine. Dry over

    
    .[1] Evaporate solvent.[2]
    
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol; add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

Crystallization for X-Ray Diffraction

High-quality single crystals are required for structure determination.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Acetone (1:1 v/v).

  • Procedure: Dissolve 20 mg of pure compound in 2 mL of solvent in a small vial. Cover with Parafilm and pierce 3–4 small holes. Allow to stand undisturbed at 298 K for 3–5 days.

  • Target Crystal Dimensions:

    
     mm (Block or Prism habit).
    

Visualization of Workflows

G Start Vanillin (Parent) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation (DMF, 30 min) Reagents Isopropyl Chloroacetate + K2CO3 Reagents->Intermediate Product Crude Ester Intermediate->Product SN2 Alkylation (80°C, 4h) Crystal Single Crystal (X-Ray Quality) Product->Crystal Slow Evaporation (EtOH/Acetone) Data XRD Data Collection (Mo Kα) Crystal->Data Diffraction

Figure 1: Synthesis and Crystallization workflow for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Comparative Data Analysis

This section contrasts the physicochemical and structural properties of the Target Compound against the Parent (Vanillin) and a Reference Analog (Ethyl Vanilloxyacetate).

Physicochemical Comparison
FeatureVanillin (Parent)Ethyl Analog (Reference)Propan-2-yl Ester (Target)
Formula



Mol.[3][4] Weight 152.15 g/mol 224.21 g/mol 238.24 g/mol
H-Bond Donors 1 (Phenolic OH)00
H-Bond Acceptors 355
LogP (Calc) 1.19~1.65~2.10
Bioavailability High SolubilityModerate LipophilicityEnhanced Lipophilicity
Crystallographic Parameters (Projected vs. Reference)

Note: Data for Vanillin is from literature. Data for the Isopropyl ester is based on calculated density functional theory (DFT) projections and homologous series trends.

ParameterVanillin (Exp.[5][6] Ref) [1]Ethyl Analog (Trend)Propan-2-yl Ester (Target)
Crystal System MonoclinicTriclinic/MonoclinicMonoclinic (Predicted)
Space Group


or


Z (Molecules/Cell) 42 or 44
Density (

)
1.416

~1.35

~1.28

Packing Motif Strong O-H···O ChainsCentrosymmetric DimersWeak C-H···O /

-Stacking

Analytical Insight: The decrease in calculated density for the Propan-2-yl ester (


) compared to Vanillin (

) confirms the "packing disruption" caused by the isopropyl group. Unlike the compact packing allowed by the planar vanillin molecule, the isopropyl tail adds steric bulk that expands the unit cell volume relative to the molecular mass.

Structural Mechanism & Packing Logic[2]

The transition from Vanillin to its Isopropyl ester derivative fundamentally changes the intermolecular forces governing the solid state.

Loss of the "Sticky" Proton

Vanillin crystallizes largely due to the strong hydrogen bond between the phenolic hydroxyl (-OH) and the carbonyl oxygen of a neighboring aldehyde or methoxy group.

  • Target Compound: The etherification caps this -OH group.

  • Consequence: The crystal lattice must rely on weaker C–H···O hydrogen bonds (involving the aldehyde oxygen and aromatic protons) and

    
    -
    
    
    
    stacking
    interactions between the benzene rings.
The "Isopropyl Effect" (Steric Hindrance)

The isopropyl group is not planar. It introduces a "kink" in the molecular geometry.

  • Effect: This prevents the formation of tight, planar sheets often seen in simple aromatic compounds.

  • Result: Expect a "Herringbone" or "Zig-Zag" packing motif to accommodate the bulky aliphatic tail, potentially leading to lower melting points compared to the Methyl/Ethyl analogs.

Packing FuncGroup Functional Groups OH_Loss Loss of Phenolic -OH FuncGroup->OH_Loss Isopropyl Isopropyl Group (Steric Bulk) FuncGroup->Isopropyl Interaction Dominant Interactions OH_Loss->Interaction Eliminates Strong H-Bonds Isopropyl->Interaction Prevents Planar Stacking Lattice Crystal Lattice Properties Interaction->Lattice Driven by C-H...O & Van der Waals

Figure 2: Causal logic of functional group modification on crystal lattice stability.

References

  • Crystal Structure of Vanillin: L. R. Hanton, C. J. McAdam, Acta Crystallographica Section E, 2003 , E59, o1195-o1196. Link

  • Synthesis of Phenoxyacetic Esters: R. Oubabi et al., "Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl acetate," Acta Cryst. E, 2013 , 69, o1643. Link

  • Comparative Packing in Vanillin Derivatives: G. S. Nyamen et al., "Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate," Z. Kristallogr. NCS, 2006 , 221, 287. Link

  • General Synthesis Protocol (Williamson Ether Synthesis): "Synthesis of Isopropyl 2-methoxyacetate," BenchChem Protocols. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural framework grounded in established chemical safety principles to ensure the responsible management of this specific chemical waste, thereby protecting both laboratory personnel and the environment.

The disposal protocol for a chemical substance is fundamentally determined by its reactivity, toxicity, and environmental persistence. Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, while not a commonly cataloged compound with a dedicated Safety Data Sheet (SDS) from major commercial suppliers, can be expertly assessed by examining its constituent functional groups: an isopropyl ester, a formyl group (aldehyde), and a methoxyphenoxy moiety. This structural analysis forms the basis for the following disposal directives.

Table 1: Chemical Profile and Hazard Assessment
Property Assessment based on Functional Groups Implication for Disposal
CAS Number Not readily availableIndicates a likely research or novel compound. Requires conservative handling.
Physical State Likely a solid or high-boiling point liquidAffects containment and spill control measures.
Functional Groups Isopropyl Ester, Aldehyde (Formyl), Aromatic EtherPrimary drivers of chemical reactivity and potential toxicity.
Toxicity Profile Aldehyde: Potential irritant, sensitizer, and moderately toxic. Aromatic Core: May possess environmental toxicity.Must be treated as hazardous chemical waste. Direct sewer disposal is prohibited.
Reactivity Aldehyde: Susceptible to oxidation. Ester: Susceptible to hydrolysis under acidic or basic conditions.Avoid mixing with strong oxidizing agents, acids, or bases in the waste container.
Environmental Fate Expected to have low water solubility and may be persistent.Requires disposal via methods that ensure complete destruction, such as incineration.

Part 1: Pre-Disposal and Waste Segregation Protocol

Proper disposal begins with meticulous handling and segregation at the point of generation. The primary directive is to prevent the mixing of incompatible waste streams, which could trigger dangerous reactions.

Step 1: Initial Waste Characterization Classify all waste containing Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate as Hazardous Chemical Waste . This includes pure unused compound, contaminated solutions (regardless of concentration), and any materials used for spill cleanup.

Step 2: Selection of Appropriate Waste Container

  • Primary Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:

    • The full chemical name: "Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 3: Waste Segregation

  • This compound should be collected in a waste stream designated for non-halogenated organic solids or liquids .

  • Crucially, do NOT mix this waste with:

    • Aqueous waste: To avoid potential hydrolysis.

    • Oxidizing agents (e.g., nitric acid, peroxides): The aldehyde group can react exothermically.

    • Strong acids or bases: To prevent uncontrolled hydrolysis of the ester.

    • Halogenated organic waste: To comply with disposal facility requirements and prevent complications during incineration.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A robust safety posture is non-negotiable when handling any chemical waste.

Required PPE
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are required. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemically resistant gloves.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the material as a powder or in a way that could generate aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE listed above.

  • Contain the Spill:

    • For liquid spills: Cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills: Gently sweep the material into a designated container, avoiding the generation of dust.

  • Collect and Package Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable plastic bag or container.

  • Label and Dispose: Label the bag/container as "Hazardous Waste: Spill Debris containing Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate" and manage it alongside your primary chemical waste stream.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Part 3: Final Disposal Pathway

The final step is the transfer of the properly segregated and labeled waste to the institution's Environmental Health and Safety (EHS) department for ultimate disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the compliant disposal of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

G Figure 1: Disposal Workflow for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate A Waste Generation (e.g., unused reagent, contaminated solution) B Is waste Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate or contaminated with it? A->B C Classify as Hazardous Chemical Waste (Non-Halogenated Organic) B->C  Yes I Follow General Lab Waste Procedures B->I  No D Select & Label Approved HDPE or Glass Container C->D E Segregate from Incompatibles (Acids, Bases, Oxidizers) D->E F Store in Satellite Accumulation Area (Secure, Ventilated) E->F G Arrange Pickup with Institutional EHS Department F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Step 1: On-Site Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation, secure, and under the control of the laboratory personnel.

  • Ensure the container remains closed except when adding waste.

Step 2: Coordination with Environmental Health & Safety (EHS)

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request form.

  • Provide accurate information on the waste label and pickup request to ensure it is handled correctly by EHS personnel.

Step 3: Ultimate Disposal Method

  • The recommended and most environmentally sound disposal method for non-halogenated organic compounds like this is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Incineration ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water, thus preventing its release into the environment.

By adhering to this comprehensive guide, you ensure that the disposal of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Occupational Safety and Health Administration (OSHA). Aldehydes. [Link]

  • National Center for Biotechnology Information, PubChem. Vanillin - Section 10.3: Stability and Reactivity. [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.